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  • Product: Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride
  • CAS: 55528-53-5

Core Science & Biosynthesis

Foundational

Nepsilon,Nepsilon,Nepsilon-Trimethyllysine Hydrochloride: A Definitive Guide to Epigenetic Marker Analysis and Reader Protein Targeting

Executive Summary The post-translational modification (PTM) of histone proteins is a fundamental mechanism governing chromatin architecture and gene expression. Among the myriad of identified PTMs, the trimethylation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The post-translational modification (PTM) of histone proteins is a fundamental mechanism governing chromatin architecture and gene expression. Among the myriad of identified PTMs, the trimethylation of lysine residues—specifically forming Nϵ,Nϵ,Nϵ -trimethyllysine (TML)—serves as a critical epigenetic marker[1]. Whether acting as an activating mark (e.g., H3K4me3) or a repressive mark (e.g., H3K9me3, H3K27me3), TML dictates cellular fate by recruiting specialized "reader" proteins[2].

For researchers and drug development professionals, Nϵ,Nϵ,Nϵ -Trimethyllysine hydrochloride (TML·HCl) is an indispensable biochemical standard. This whitepaper provides an in-depth technical analysis of TML's role in epigenetic signaling, the thermodynamic principles of its molecular recognition, and field-proven, self-validating protocols for quantifying histone methylation and profiling reader protein interactions.

The Biological and Chemical Grounding of Trimethyllysine

The Epigenetic Signaling Paradigm

Histone methylation is dynamically regulated by a tripartite system of proteins:

  • Writers: Histone methyltransferases (HMTs) that utilize S-adenosylmethionine (SAM) to transfer methyl groups to the ϵ -amino group of lysine.

  • Readers: Effector proteins containing specialized domains (e.g., PHD fingers, Chromodomains, Tudor domains) that recognize and bind to the TML mark[1].

  • Erasers: Histone demethylases (HDMs) that remove the methyl groups, ensuring the reversibility of the epigenetic state.

G Writer Histone Methyltransferases (Writers) TML N-epsilon-Trimethyllysine (H3K4me3 / H3K9me3) Writer->TML Methylation Histone Histone Tail (Unmodified Lysine) Histone->TML SAM cofactor Reader Reader Proteins (Chromodomain / PHD Finger) TML->Reader Cation-π Interaction Eraser Histone Demethylases (Erasers) TML->Eraser GeneAct Chromatin Remodeling & Gene Regulation Reader->GeneAct Recruitment Eraser->Histone Demethylation

Epigenetic signaling pathway of histone trimethyllysine via writer, reader, and eraser proteins.

Chemical Utility of TML·HCl

In laboratory settings, Nϵ,Nϵ,Nϵ -Trimethyllysine hydrochloride (CAS Number: 55528-53-5; Formula: C9H20N2O2·HCl) is utilized over the freebase form. The hydrochloride salt ensures high aqueous solubility and prevents the spontaneous degradation or cyclization that can occur in highly alkaline free amino acids. Its defined stoichiometry allows for precise molarity calculations when synthesizing custom histone peptide probes or calibrating liquid chromatography-mass spectrometry (LC-MS) retention times.

Molecular Recognition: Decoding the Aromatic Cage

Cation- π Interactions vs. The Hydrophobic Effect

Reader proteins universally bind the quaternary ammonium ion of TML within a highly conserved "aromatic cage" typically composed of 2 to 4 aromatic residues (Tyrosine, Tryptophan, Phenylalanine)[1].

The Causality of Binding: Historically, this interaction was attributed almost exclusively to cation- π interactions , where the permanent positive charge of the trimethylammonium group is attracted to the electron-rich π -clouds of the aromatic rings[2]. However, recent thermodynamic profiling using neutral TML isosteres (such as tert-butylnorleucine, tBuNle) has revealed a paradigm shift. Approximately 5% of human reader proteins bind neutral isosteres with equal or greater affinity than the cationic TML[2].

This demonstrates that the hydrophobic effect —the entropically favorable release of highly ordered, high-energy water molecules from the aromatic cage upon ligand insertion—is a massive, previously underappreciated driving force in epigenetic recognition[2]. Understanding this duality is critical for drug development professionals designing small-molecule inhibitors targeting these reader domains.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the causality behind each methodological choice is explicitly defined.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Structural biology (X-ray crystallography) only shows the final bound state. To understand why a reader protein binds TML, one must measure the thermodynamic driving forces ( ΔG , ΔH , −TΔS ) using ITC[3].

Step-by-Step Methodology:

  • Sample Dialysis (Critical Causality): Dialyze the purified reader protein and the synthesized TML-histone peptide against the exact same size-exclusion chromatography (SEC) buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl). Why? ITC measures minute heat changes. If the buffer compositions differ even slightly, the heat of mixing will obscure the heat of binding.

  • Degassing: Degas both samples under a vacuum for 10 minutes. Why? Microbubbles passing through the measurement cell create severe signal artifacts that ruin data integration.

  • Titration Execution: Load the reader protein (22–100 µM) into the sample cell and the TML peptide (0.3–1.2 mM) into the syringe[3]. Perform 19 sequential injections of the peptide at 298.15 K using an automated microcalorimeter[3].

  • Control Titration (Self-Validation): Titrate the TML peptide into the SEC buffer alone. Why? This determines the heat of dilution, which must be subtracted from the raw binding data to isolate the true interaction enthalpy[3].

  • Data Fitting: Integrate the background-subtracted peaks and fit the data to a one-set-of-sites binding model to extract the dissociation constant ( Kd​ ) and binding enthalpy ( ΔH ).

Protocol B: Bottom-Up Mass Spectrometry for Histone PTM Quantification

Standard tryptic digestion fails for histones. Because histone tails are exceptionally rich in Lysine (Lys) and Arginine (Arg), standard trypsin cleavage generates peptides of 2–4 amino acids. These are too hydrophilic to be retained on a C18 reverse-phase column[4]. We bypass this using chemical propionylation[5][6].

MS_Workflow Start Acid-Extracted Histones Deriv1 1st Propionylation (Blocks Unmodified & Kme1) Start->Deriv1 Digestion Trypsin Digestion (Cleaves exclusively at Arg) Deriv1->Digestion Deriv2 2nd Propionylation (Caps new N-termini) Digestion->Deriv2 LCMS Nano-LC-MS/MS Analysis Deriv2->LCMS Quant Relative Quantification of TML PTMs LCMS->Quant

Bottom-up mass spectrometry workflow utilizing chemical propionylation for histone PTM analysis.

Step-by-Step Methodology:

  • Histone Extraction: Isolate nuclei and extract core histones using 0.2 M sulfuric acid, followed by trichloroacetic acid (TCA) precipitation[5].

  • First Derivatization: React the intact histones with propionic anhydride. Causality: This chemically caps all unmodified and monomethylated lysines, rendering them invisible to trypsin[6]. Dimethylated and trimethylated lysines are already protected by their methyl groups.

  • Trypsin Digestion: Introduce trypsin. Because the lysines are blocked, trypsin will now cleave exclusively at the C-terminus of Arginine residues, generating optimal 5–20 amino acid peptides[5].

  • Second Derivatization: React the digested peptides again with propionic anhydride. Causality: Trypsin cleavage exposes new, hydrophilic N-termini. Propionylating these new termini increases the peptide's overall hydrophobicity, ensuring excellent retention and separation on the nano-LC column[6].

  • Nano-LC-MS/MS: Analyze the derivatized peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Quantification: Calculate the relative abundance of TML by extracting the ion chromatograms (XIC) of the trimethylated peptides against the total pool of that specific peptide sequence[4].

Quantitative Data Summaries

To facilitate rapid experimental design, the following tables summarize the expected mass shifts during MS analysis and representative thermodynamic parameters for TML reader proteins.

Table 1: Mass Shifts in Bottom-Up MS for Lysine Modifications Note: Propionylation adds +56.02 Da to available primary amines. Trimethyllysine (TML) lacks an available proton and does not react with propionic anhydride[4].

Modification StateBiological Mass Shift (Da)Chemical DerivatizationFinal Mass Shift on Lysine (Da)
Unmodified Lysine0.00Propionylation (+56.02)+56.02
Monomethylation+14.01Propionylation (+56.02)+70.03
Dimethylation+28.03None+28.03
Trimethylation (TML) +42.04 None +42.04

Table 2: Representative Thermodynamic Parameters of TML Reader Proteins Data reflects generalized ITC profiles for typical human reader proteins binding to H3K4me3/H3K9me3 at 298.15 K[3].

Reader Domain FamilyTarget MarkBinding Affinity ( Kd​ )Enthalpy ( ΔH )Entropy ( −TΔS )Primary Driving Force
PHD Finger (e.g., BPTF)H3K4me31.5 – 3.0 μ MHighly NegativePositive (Unfavorable)Enthalpy (Cation- π )
Chromodomain (e.g., HP1)H3K9me35.0 – 15.0 μ MModerately NegativeNegative (Favorable)Mixed / Hydrophobic
Tudor DomainH3K4me310.0 – 50.0 μ MNegativeVariableEnthalpy

Conclusion and Future Perspectives

Nϵ,Nϵ,Nϵ -Trimethyllysine is far more than a static structural modification; it is a dynamic signaling hub that dictates the epigenetic landscape. The use of TML·HCl as a biochemical standard has enabled the precise calibration of bottom-up mass spectrometry workflows and the synthesis of highly specific peptide probes.

As drug discovery pivots toward epigenetic targets, understanding the nuanced molecular recognition of TML—specifically the delicate balance between cation- π interactions and the hydrophobic effect within the aromatic cage—will be paramount. By employing self-validating biophysical assays like ITC and robust analytical workflows like propionylation-coupled LC-MS/MS, researchers can confidently map the epigenome and design the next generation of highly selective reader protein inhibitors.

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Exploratory

Nε,Nε,Nε-Trimethyllysine (TML) in Human Blood Plasma: Physiological Concentrations, Metabolic Pathways, and LC-MS/MS Quantification

Executive Summary & Biological Imperative Nε,Nε,Nε-Trimethyllysine (TML) is a highly polar, post-translationally modified amino acid that has emerged as a critical node in both cellular metabolism and systemic pathophysi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Imperative

Nε,Nε,Nε-Trimethyllysine (TML) is a highly polar, post-translationally modified amino acid that has emerged as a critical node in both cellular metabolism and systemic pathophysiology. As an Application Scientist who has spent years optimizing targeted metabolomics assays, I approach TML not just as a molecule to be quantified, but as a dynamic biomarker whose accurate measurement is essential for modern cardiovascular and epigenetic research.

Biologically, TML serves two primary functions:

  • Endogenous Metabolism: It is an obligate intermediate in the biosynthesis of L-carnitine, a molecule essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation[1],[2].

  • Metaorganismal Disease Pathway: TML acts as a nutrient precursor for the gut microbiota-dependent generation of trimethylamine (TMA). TMA is absorbed into the portal circulation and oxidized in the liver by flavin-containing monooxygenase 3 (FMO3) to form trimethylamine N-oxide (TMAO)[3]. TMAO is a highly validated, pro-atherogenic metabolite linked to an increased risk of incident cardiovascular disease (CVD), acute coronary syndromes (ACS), and heart failure[3],[4].

Because TML is produced endogenously via the degradation of S-adenosylmethionine (SAM)-methylated proteins (primarily histones) and is also absorbed from dietary sources, its plasma concentration reflects a complex interplay between diet, epigenetic regulation, and microbiome activity[1],[5].

pathway Lysine Protein-bound Lysine Methylation Histone Methylation (SAM dependent) Lysine->Methylation Degradation Protein Degradation Methylation->Degradation TML Free Nε,Nε,Nε-Trimethyllysine (TML) Degradation->TML Diet Dietary Sources Diet->TML Carnitine L-Carnitine Biosynthesis TML->Carnitine Endogenous Enzymes Gut Gut Microbiota Metabolism TML->Gut Unabsorbed TML TMA Trimethylamine (TMA) Gut->TMA Liver Hepatic FMO3 Oxidation TMA->Liver Portal Circulation TMAO Trimethylamine N-oxide (TMAO) Liver->TMAO CVD Cardiovascular Disease Risk TMAO->CVD Pro-atherogenic effects

TML metabolic pathways linking dietary and endogenous sources to cardiovascular disease risk.

Physiological Concentration in Human Blood Plasma

Accurate establishment of baseline TML concentrations is vital for defining diagnostic thresholds in clinical trials. Because TML is a highly polar, low-molecular-weight metabolite (m/z 189.16), its physiological concentration is tightly regulated in healthy individuals but significantly perturbed in states of renal impairment, cardiovascular distress, or dysbiosis.

The following table synthesizes quantitative data from robust, stable-isotope dilution LC-MS/MS studies across different human cohorts:

Clinical Cohort / StatusMean/Median Plasma TML ConcentrationClinical Significance / NotesReference
Healthy Adults (Community) 0.58 µM (IQR: 0.53 – 0.79 µM)Baseline physiological range in a community-dwelling population.[6]
Non-Heart Failure Controls 0.6 ± 0.3 µMBaseline control group in cardiovascular profiling studies.[7]
Stable Chronic Heart Failure 0.9 ± 0.5 µMElevated levels correlate with NT-proBNP and signify poor prognosis.[7]
Acute Coronary Syndrome (ACS) > 1.0 µM (Upper Quartiles)Additive prognostic value for near- and long-term MACE.[4]
Ischemic Stroke Patients > 1.0 µM (Upper Quartiles)High TML is independently associated with cardiovascular death.[8]

Note: In controlled murine studies utilizing chemically defined chow, baseline TML concentrations closely mirror human physiological levels at ~0.9 ± 0.2 µM[9].

Analytical Methodology: LC-MS/MS Quantification

To quantify TML in plasma, traditional optical detection methods (like UV) fail due to the molecule's lack of a strong chromophore and low physiological abundance. As an analytical scientist, I mandate the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode[10].

Experimental Design & Causality

Every step in the following protocol is designed with a specific physicochemical causality to ensure a self-validating system:

  • Stable Isotope Internal Standard (TML-d9): Because plasma is a complex matrix containing thousands of competing ions, electrospray ionization (ESI) is highly susceptible to ion suppression. Spiking TML-d9 at the very beginning of the protocol ensures that any matrix effects or extraction losses apply equally to both the endogenous analyte and the standard, allowing for absolute quantification[1],[9].

  • Ice-Cold Methanol Precipitation: We use 4 volumes of ice-cold methanol rather than acids (like TCA) to precipitate proteins. Methanol rapidly denatures enzymes, preventing the ex vivo degradation of methylated proteins which would artificially inflate free TML levels[1]. The low temperature (-20°C) thermodynamically drives the precipitation of high-molecular-weight interferences.

workflow Sample Human Plasma Sample (50 µL) Spike Spike Internal Standard (TML-d9) Sample->Spike Controls for matrix effects Precip Protein Precipitation (200 µL Ice-Cold MeOH) Spike->Precip Denatures proteins Incubate Incubation (-20°C for 20 min) Precip->Incubate Maximizes precipitation Centrifuge Centrifugation (14,000 x g, 4°C, 10 min) Incubate->Centrifuge Pellets proteins Supernatant Supernatant Transfer Centrifuge->Supernatant Isolates analytes LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Chromatographic separation Data Quantification & Data Analysis LCMS->Data Peak integration

Step-by-step LC-MS/MS workflow for the quantification of TML in human blood plasma.

Step-by-Step Execution Protocol
  • Sample Preparation: Thaw human plasma samples strictly on ice.

  • Aliquot & Spike: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube. Immediately add 10 µL of the Internal Standard working solution (e.g., 10 µg/mL TML-d9)[1]. Vortex briefly to equilibrate the IS with the matrix.

  • Protein Precipitation: Add 200 µL of ice-cold LC-MS grade methanol to the sample. Vortex vigorously for 1 minute to ensure complete disruption of protein-metabolite binding[1].

  • Incubation: Place the tubes at -20°C for 20 minutes. Critical Step: This incubation period maximizes the aggregation of denatured proteins, yielding a cleaner supernatant.[1]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C[1].

  • Supernatant Recovery: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial. Depending on the chromatographic strategy (e.g., HILIC vs. Reversed-Phase), the sample may be diluted with LC-MS grade water containing 0.1% formic acid to match the initial mobile phase conditions[10].

  • LC-MS/MS Injection: Inject 2-5 µL onto a UHPLC system coupled to a triple quadrupole mass spectrometer.

Quality Control: Building a Self-Validating System

To guarantee the trustworthiness of the generated data, the analytical run must operate as a self-validating system.

  • Matrix-Matched Calibration: Because TML is endogenous, standard addition or the use of a surrogate matrix (e.g., 4% BSA in PBS) must be used to generate a calibration curve ranging from 0.05 µM to 10.0 µM. The curve must exhibit an R2≥0.99 .

  • Quality Control (QC) Bracketing: Prepare QC samples at Low (0.2 µM), Mid (1.0 µM), and High (5.0 µM) concentrations. Inject a QC block every 15-20 experimental samples. The run is only valid if the QCs calculate within ±15% of their nominal values.

  • Carryover Monitoring: Inject a solvent blank immediately following the highest calibrator. The TML peak area in the blank must be < 20% of the Lower Limit of Quantification (LLOQ) peak area[1],[10].

By strictly adhering to these physicochemical principles and rigorous QC checks, researchers can confidently map the physiological and pathological fluctuations of TML in human cohorts.

References

  • Hazen, S. L., et al. "Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk." JCI Insight, 2018. URL:[Link]

  • Li, X. S., et al. "Trimethyllysine, a trimethylamine N-oxide precursor, provides near- and long-term prognostic value in patients presenting with acute coronary syndromes." European Heart Journal, 2019. URL:[Link]

  • Bjørnestad, E. Ø., et al. "Trimethyllysine predicts all-cause and cardiovascular mortality in community-dwelling adults and patients with coronary heart disease." European Heart Journal, 2020. URL:[Link]

  • Wang, Z., et al. "Association Between Plasma Trimethyllysine and Prognosis of Patients With Ischemic Stroke." Journal of the American Heart Association, 2021. URL:[Link]

  • Front. Cardiovasc. Med. "Trimethyllysine, a trimethylamine N-oxide precursor, predicts the presence, severity, and prognosis of heart failure." Frontiers in Cardiovascular Medicine, 2022. URL:[Link]

  • Bevital. "Elevated plasma trimethyllysine is associated with incident atrial fibrillation." International Journal of Cardiology, 2025. URL:[Link]

  • MDPI. "Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma." MDPI, 2025. URL:[Link]

Sources

Foundational

Nε,Nε,Nε-Trimethyllysine Hydrochloride: Metabolic Degradation, Excretion Pathways, and Analytical Methodologies

Executive Summary Nε,Nε,Nε-Trimethyllysine (TML) hydrochloride is a naturally occurring quaternary amino acid derivative and the obligate first precursor in the endogenous biosynthesis of L-carnitine[1]. Released primari...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nε,Nε,Nε-Trimethyllysine (TML) hydrochloride is a naturally occurring quaternary amino acid derivative and the obligate first precursor in the endogenous biosynthesis of L-carnitine[1]. Released primarily during the lysosomal and proteasomal degradation of post-translationally methylated proteins (such as calmodulin and histones), TML plays a critical role in cellular energy metabolism[2]. Recently, TML and its downstream metabolites have garnered significant attention as prognostic biomarkers for incident cardiovascular disease and chronic kidney disease[3].

This technical whitepaper provides an in-depth analysis of the metabolic degradation and excretion pathways of TML, alongside field-proven, self-validating experimental protocols for its quantification and enzymatic evaluation.

Metabolic Degradation: The Carnitine Biosynthesis Pathway

The metabolic degradation of TML is a highly conserved, four-step enzymatic cascade occurring primarily in the liver, kidneys, and brain. This pathway converts TML into L-carnitine, a molecule essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.

Enzymatic Cascade Mechanism
  • Hydroxylation of TML: The pathway is initiated by Nε-trimethyllysine hydroxylase (TMLHE), a mitochondrial non-heme iron(II) and 2-oxoglutarate (2OG)-dependent dioxygenase. TMLHE catalyzes the stereospecific hydroxylation of TML to form 3-hydroxy-Nε-trimethyllysine (HTML). This reaction strictly requires ascorbate as a reducing agent to prevent the uncoupled oxidation of the active-site iron[2][4].

  • Aldol Cleavage: HTML is subsequently cleaved by 3-hydroxy-Nε-trimethyllysine aldolase (HTMLA)—frequently identified as serine hydroxymethyltransferase (SHMT)—yielding 4-N-trimethylaminobutyraldehyde (TMABA) and glycine. This reaction requires pyridoxal 5'-phosphate (PLP) as a cofactor[1].

  • Dehydrogenation: TMABA is oxidized to γ-butyrobetaine (γBB) by 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABADH), an NAD+-dependent enzyme (identified as ALDH9A1 in humans)[1].

  • Terminal Hydroxylation: The final step is catalyzed by γ-butyrobetaine dioxygenase (BBOX1), another Fe(II)/2OG-dependent oxygenase, which hydroxylates γBB at the 3-position to yield L-carnitine[5][6].

TML_Metabolism TML Nε,Nε,Nε-Trimethyllysine (TML) TMLHE TML Hydroxylase (TMLHE) TML->TMLHE HTML 3-Hydroxy-TML (HTML) HTMLA HTML Aldolase (SHMT) HTML->HTMLA TMABA 4-N-Trimethylaminobutyraldehyde (TMABA) TMABADH TMABA Dehydrogenase TMABA->TMABADH GBB γ-Butyrobetaine (γBB) BBOX1 γBB Dioxygenase (BBOX1) GBB->BBOX1 Carnitine L-Carnitine TMLHE->HTML HTMLA->TMABA TMABADH->GBB BBOX1->Carnitine

Enzymatic degradation of TML to L-carnitine via intermediate metabolites.

Excretion Pathways and Systemic Clearance

TML that escapes intracellular metabolism enters the systemic circulation. Because of its permanent positive charge (quaternary ammonium group) and high hydrophilicity, its clearance is predominantly governed by renal filtration and microbial co-metabolism.

  • Renal Excretion: TML is freely filtered by the glomerulus. While a fraction is reabsorbed via organic cation transporters (OCTs), the remainder is excreted unchanged in the urine. Elevated urinary TML serves as a direct biomarker for altered protein turnover or impaired carnitine biosynthesis.

  • Microbial Co-Metabolism: Unabsorbed TML in the gut, or TML excreted via bile, acts as a nutrient precursor for the intestinal microbiome. Gut bacteria cleave the molecule to release trimethylamine (TMA). TMA is absorbed into the portal circulation and oxidized in the liver by Flavin-containing monooxygenase 3 (FMO3) to trimethylamine N-oxide (TMAO), which is subsequently cleared by the kidneys[3][7].

Experimental Methodologies: LC-MS/MS Quantification

Accurate quantification of TML and its metabolic derivatives is challenging due to their low endogenous concentrations (nanomolar to low micromolar range) and extreme polarity. On conventional reversed-phase (C18) columns, TML elutes in the void volume, leading to severe ion suppression from unretained matrix components[8]. Consequently, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is the analytical gold standard[8][9].

HILIC-MS/MS Workflow for Plasma and Urine

Causality & Logic: Protein precipitation using organic solvents (Methanol/Acetonitrile) denatures proteins and releases protein-bound metabolites. The addition of 0.1% formic acid to the extraction solvent ensures that carboxylate groups on the metabolites remain protonated, which improves their solubility in the organic crash solvent and standardizes their charge state for positive mode electrospray ionization (+ESI)[10][8].

Self-Validating System: This protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) spiked before extraction. This internal control automatically corrects for variable extraction recoveries and matrix-induced ion suppression, ensuring absolute quantitative accuracy[7][9].

Step-by-Step Protocol:

  • Sample Preparation: Thaw plasma or urine samples on ice. Aliquot 50 µL of the biological matrix into a sterile microcentrifuge tube.

  • Internal Standard Addition: Spike 10 µL of a SIL-IS mix (e.g., 5 µM d9-TML, d9-γBB, d3-carnitine in water) directly into the sample.

  • Protein Precipitation: Add 200 µL of ice-cold LC-MS grade Methanol/Acetonitrile (1:1, v/v) containing 0.1% formic acid. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 150 µL of the cleared supernatant to an LC-MS autosampler vial equipped with a glass insert.

  • Chromatographic Separation: Inject 2–5 µL onto a HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 × 100 mm) maintained at 40°C.

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: 10 mM Ammonium Formate in 95% Acetonitrile / 5% Water with 0.1% Formic Acid.

    • Gradient: Start at 100% B, linearly decrease to 50% B over 7 minutes to elute polar analytes, followed by a 3-minute re-equilibration[10].

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in +ESI mode using Multiple Reaction Monitoring (MRM).

LCMS_Workflow Sample Biological Sample (Plasma/Urine) IS Spike SIL-IS (d9-TML) Sample->IS Precipitation Protein Precipitation (MeOH/ACN + 0.1% FA) IS->Precipitation Centrifuge Centrifugation (14,000 x g, 4°C) Precipitation->Centrifuge HILIC HILIC Separation (Amide Column) Centrifuge->HILIC MSMS ESI-MS/MS (Positive MRM) HILIC->MSMS Data Data Analysis & Quantification MSMS->Data

LC-MS/MS workflow for TML quantification utilizing HILIC separation.

Quantitative Data Summary

Table 1: LC-MS/MS Quantitative Parameters for TML and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Approx. Retention Time (min)
TML 189.284.1 / 130.120 / 154.5
d9-TML (IS) 198.284.1 / 130.120 / 154.5
γ-Butyrobetaine 146.187.1 / 58.118 / 223.8
L-Carnitine 162.1103.1 / 85.116 / 204.1
TMAO 76.158.1 / 59.115 / 152.5

(Note: Precursor/product transitions reflect the characteristic loss of the trimethylamine moiety or water during collision-induced dissociation).

Enzymatic Assays: Validating TMLHE Activity In Vitro

To study the primary degradation of TML in vitro, TMLHE activity is measured using purified recombinant enzymes or tissue homogenates[2][4].

Causality & Logic: TMLHE is highly sensitive to oxidative inactivation. The reaction must be supplemented with excess L-ascorbate to maintain the active-site iron in the ferrous (Fe2+) state. Without ascorbate, uncoupled turnover rapidly oxidizes Fe(II) to Fe(III), irreversibly inactivating the enzyme[2][5]. Self-Validating System: A parallel reaction utilizing a heat-denatured enzyme aliquot (boiled for 10 mins at 95°C) must be run simultaneously. This serves as a negative control to prove that any HTML detected is the result of specific enzymatic conversion rather than the auto-oxidation of TML in the presence of iron and oxygen.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 50 mM KCl.

  • Cofactor Mix: Add 1 mM 2-oxoglutarate, 0.5 mM L-ascorbate, and 50 µM FeSO4. (Critical: FeSO4 must be prepared fresh immediately before use to avoid atmospheric oxidation).

  • Substrate Addition: Introduce 100 µM TML hydrochloride to the reaction mixture.

  • Reaction Initiation: Add purified recombinant TMLHE (e.g., 1 µg) to a final volume of 100 µL. Incubate at 37°C for 30 minutes.

  • Termination & Analysis: Quench the reaction by adding 100 µL of ice-cold methanol containing d9-TML (IS). Centrifuge at 14,000 × g for 5 minutes, and analyze the supernatant for HTML formation via the HILIC-MS/MS method described in Section 4.

References

  • Title : Structural and mechanistic studies on γ-butyrobetaine hydroxylase Source : nih.gov URL : 5

  • Title : Carnitine biosynthesis Source : wikipedia.org URL : 1

  • Title : Targeting Carnitine Biosynthesis: Discovery of New Inhibitors against γ-Butyrobetaine Hydroxylase Source : acs.org URL : 6

  • Title : The Crucial Role of Trimethyllysine in Carnitine Biosynthesis: A Technical Guide Source : benchchem.com URL : 2

  • Title : Expression and purification of active, stabilized trimethyllysine hydroxylase Source : nih.gov URL : 4

  • Title : Simultaneous Measurement of Urinary Trimethylamine (TMA) and Trimethylamine N-Oxide (TMAO) by Liquid Chromatography–Mass Spectrometry Source : nih.gov URL : 7

  • Title : Metabolomic Profiling of Human Urine Samples Using LC-TIMS-QTOF Mass Spectrometry Source : acs.org URL : 10

  • Title : Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry Source : nih.gov URL : 8

  • Title : (PDF) Simultaneous Measurement of Urinary Trimethylamine (TMA) and Trimethylamine N-Oxide (TMAO) by Liquid Chromatography–Mass Spectrometry Source : researchgate.net URL : 3

  • Title : Establishment of a LC-MS/MS method for the simultaneous quantitative determination of trimethylamine N-oxide and four precursors in human saliva Source : researchgate.net URL : 9

Sources

Exploratory

Decoding the Biomarker Potential of Nε,Nε,Nε-Trimethyllysine (TML) in Acute Kidney Injury: A Technical Whitepaper

Executive Overview Acute Kidney Injury (AKI) is a critical clinical syndrome characterized by a rapid decline in renal function. Historically, the diagnosis of AKI has relied heavily on serum creatinine and blood urea ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Acute Kidney Injury (AKI) is a critical clinical syndrome characterized by a rapid decline in renal function. Historically, the diagnosis of AKI has relied heavily on serum creatinine and blood urea nitrogen (BUN)—biomarkers that are notoriously delayed, often only elevating after significant and irreversible nephron loss has occurred. To bridge this diagnostic gap, metabolomics has unveiled novel, early-stage indicators of renal stress.

Among these, Nε,Nε,Nε-Trimethyllysine hydrochloride (TML) has emerged as a highly promising biomarker. As a permanently charged quaternary amine, TML sits at the intersection of epigenetic methylation stress, renal carnitine biosynthesis, and the gut-kidney axis[1],[2]. This whitepaper provides an in-depth technical analysis of TML's mechanistic role in AKI, summarizes recent quantitative clinical data, and establishes a self-validating analytical protocol for its quantification in biological matrices.

The Mechanistic Triad of TML in Renal Pathology

To understand why TML serves as a robust biomarker for AKI, one must examine the causality behind its systemic accumulation. TML is not merely a passive byproduct; its plasma and urine concentrations are dictated by three distinct metabolic pathways.

A. Epigenetic Methylation Stress

During the acute phase of renal ischemia or toxicity, tubular epithelial cells undergo severe epigenetic dysregulation. TML is endogenously produced via the methylation of protein-bound lysine residues, a process that utilizes S-adenosylmethionine (SAM) as the primary methyl donor[2]. Subsequent lysosomal proteolysis releases free TML into the cytosol. In critically ill patients with AKI, the SAM to S-adenosylhomocysteine (SAH) ratio is significantly altered, reflecting a state of severe methylation stress that directly correlates with an upregulation of free TML in the plasma[2].

B. The Carnitine Biosynthesis Bottleneck

The kidney is the primary site of carnitine biosynthesis[1]. Under normal physiological conditions, free TML is rapidly converted to hydroxy-Nε-trimethyllysine (HTML) by the enzyme Nε-trimethyllysine dioxygenase (TMLHE), which is highly expressed in renal tissue[1]. When AKI compromises tubular integrity, TMLHE activity and overall renal clearance are impaired. This enzymatic bottleneck prevents the conversion of TML to carnitine, causing TML to back up and spill over into systemic circulation.

C. The Gut-Kidney Axis and TMAO Production

TML is a direct nutrient precursor to Trimethylamine N-oxide (TMAO), a well-documented uremic toxin[3],[4]. Gut microbiota cleave unabsorbed TML to form trimethylamine (TMA), which is subsequently oxidized in the liver by Flavin-containing monooxygenase 3 (FMO3) to form TMAO[4]. Elevated TML in AKI not only reflects renal impairment but also fuels the production of TMAO, which further exacerbates renal interstitial fibrosis and oxidative stress.

TML_Pathway SAM S-Adenosylmethionine (SAM) TML Nε,Nε,Nε-Trimethyllysine (TML) SAM->TML Methylation ProteinLysine Protein Lysine ProteinLysine->TML Proteolysis HTML Hydroxy-TML (HTML) TML->HTML Renal TMLHE TMAO TMAO (Gut/Liver Axis) TML->TMAO Gut Microbiota AKI Acute Kidney Injury (Accumulation) TML->AKI Impaired Clearance Carnitine Carnitine (Renal Biosynthesis) HTML->Carnitine Biosynthesis

Fig 1. TML metabolic pathway highlighting carnitine biosynthesis, TMAO generation, and AKI accumulation.

Clinical Evidence & Quantitative Data

Recent comprehensive metabolomic analyses of plasma and urine samples from AKI inpatients have validated the diagnostic utility of TML and its associated methylation network[2]. Binary regression analyses demonstrate that plasma TML and its upstream/downstream metabolites act as highly accurate risk markers for declining renal function.

Table 1: Quantitative Alterations of Methylation-Related Metabolites in AKI

MetaboliteBiofluidRegulation in AKIOdds Ratio (OR)Mechanistic Role & Clinical Significance
Nε,Nε,Nε-Trimethyllysine (TML) PlasmaUp-regulated> 1.0Indicates impaired tubular clearance and altered methylation; strong risk marker for AKI.
S-Adenosylmethionine (SAM) PlasmaUp-regulated> 1.0Primary methyl donor; systemic accumulation reflects metabolic stalling.
S-Adenosylhomocysteine (SAH) PlasmaUp-regulated> 1.0Byproduct of methylation; high levels inhibit methyltransferases.
SAM/SAH Ratio Plasma & UrineDown-regulated0.38 - 0.96Protective marker; decreased ratio indicates severe cellular methylation stress.
Trimethylamine N-oxide (TMAO) PlasmaUp-regulated> 1.0Downstream product of TML; uremic toxin exacerbating oxidative stress.

(Data synthesized from demonstrating the relationship between AKI stress and altered methylation ability[2].)

Analytical Methodology: Self-Validating UHPLC-MS/MS Protocol

Because TML is a highly polar, low-molecular-weight metabolite (m/z 189.1599)[5], standard reversed-phase chromatography often results in poor retention and peak shape. To ensure absolute trustworthiness and reproducibility, the following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS)[6],[5].

A. Experimental Rationale
  • Extraction Choice: 80% Methanol is used for protein precipitation because it effectively denatures plasma proteins while keeping highly polar quaternary amines like TML completely solubilized, preventing co-precipitation losses[6].

  • Chromatography Choice: A BEH Amide HILIC column is selected. The permanent positive charge of TML interacts optimally with the amide stationary phase via hydrophilic partitioning and weak electrostatic interactions, ensuring sharp, symmetrical peaks[5].

  • Self-Validation (Internal Standard): The addition of heavy-isotope labeled D9-TML prior to extraction is mandatory. This corrects for matrix-induced ion suppression during Electrospray Ionization (ESI), ensuring the protocol is a self-validating system where recovery rates can be mathematically proven.

B. Step-by-Step Workflow
  • Sample Preparation & Extraction:

    • Thaw plasma/urine samples on ice. Aliquot 50 µL of the biological matrix into a microcentrifuge tube.

    • Add 10 µL of Internal Standard working solution (D9-TML, 5 µM).

    • Add 240 µL of ice-cold 100% Methanol (final concentration ~80% MeOH) to precipitate proteins[6].

    • Vortex vigorously for 2 minutes, then incubate at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Reconstitution:

    • Transfer 200 µL of the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of HILIC initial mobile phase (e.g., 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate and 0.1% Formic Acid)[5].

  • UHPLC Separation:

    • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 × 100 mm).

    • Flow Rate: 0.35 mL/min.

    • Gradient: Start at 90% Organic (Acetonitrile), linearly decrease to 50% Organic over 7 minutes to elute polar metabolites, followed by a 3-minute re-equilibration[5].

  • Mass Spectrometry (ESI+ MRM Mode):

    • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • TML Transition: Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 189.1 → 84.1. (The 189.1 represents the[M+H]+ parent ion, while 84.1 represents the characteristic trimethylamine fragment).

    • D9-TML Transition: Monitor m/z 198.2 → 93.2 for the internal standard.

  • System Suitability & Data Analysis:

    • Inject a 6-point calibration curve (0.1 µM to 50 µM) before and after the sample batch. The system is validated if the correlation coefficient (R²) is ≥ 0.995 and the Quality Control (QC) sample variance is < 15%.

UHPLC_Workflow Sample Biofluid Collection (Plasma/Urine at -80°C) Extraction Protein Precipitation (80% MeOH + D9-TML ISTD) Sample->Extraction Centrifugation Centrifugation (12,000 rpm, 4°C, 10 min) Extraction->Centrifugation Recon Evaporation & Reconstitution (HILIC Mobile Phase) Centrifugation->Recon UHPLC UHPLC Separation (BEH Amide Column, Gradient) Recon->UHPLC MSMS Tandem MS (ESI+) (MRM: m/z 189.1 -> 84.1) UHPLC->MSMS Data Absolute Quantification (Calibration Curve & QC) MSMS->Data

Fig 2. Self-validating UHPLC-MS/MS workflow for the absolute quantification of TML.

Strategic Implications for Drug Development

In the realm of non-clinical safety assessment and drug development, drug-induced kidney injury (DIKI) accounts for a significant percentage of compound attrition[7]. Traditional markers like BUN and creatinine lack the sensitivity required to detect early, reversible tubular injury during Phase 1 trials.

Integrating TML quantification into preclinical toxicology screening offers a dual advantage:

  • Early Detection: Because TML accumulation is driven by immediate enzymatic (TMLHE) bottlenecks and methylation stress, its plasma levels rise rapidly prior to gross functional filtration loss[1],[2].

  • Mechanistic Insight: An elevation in TML, particularly when paired with an altered SAM/SAH ratio, specifically flags proximal tubule stress and mitochondrial metabolic stalling, allowing toxicologists to pinpoint the exact mechanism of drug toxicity.

By adopting robust UHPLC-MS/MS platforms to monitor TML, drug development professionals can implement highly sensitive, self-validating safety guardrails, ultimately accelerating the pipeline of safe therapeutics.

References

  • Liu, Z., Li, X., Wang, T., et al. (2024). "SAH and SAM/SAH ratio associate with acute kidney injury in critically ill patients: A case-control study." Clinica Chimica Acta, 553, 117726. URL:[Link]

  • Bignon, Y., Wigger, L., Ansermet, C., et al. (2023). "Multiomics reveals multilevel control of renal and systemic metabolism by the renal tubular circadian clock." Journal of Clinical Investigation, 133(5), e162359. URL:[Link]

  • Fogelman, N., & Hazen, S. L. (2024). "Microbiome-Derived Trimethylamine N-Oxide (TMAO) as a Multifaceted Biomarker in Cardiovascular Disease: Challenges and Opportunities." International Journal of Molecular Sciences, 25(23), 12642. URL:[Link]

  • Borresen, E. C., et al. (2020). "Plasma and Urine Metabolite Profiles Impacted by Increased Dietary Navy Bean Intake in Colorectal Cancer Survivors: a randomized-controlled trial." Scientific Reports, 10, 3968. URL:[Link]

  • Tang, H., et al. (2021). "Metabolomic Profiling of Human Urine Samples Using LC-TIMS-QTOF Mass Spectrometry." Analytical Chemistry, 93(26), 9142–9150. URL:[Link]

Sources

Foundational

Structural Properties, Molecular Weight, and Analytical Methodologies of Nε,Nε,Nε-Trimethyllysine Hydrochloride: A Technical Whitepaper

Executive Summary Nε,Nε,Nε-Trimethyllysine (TML) hydrochloride is a highly specialized non-proteinogenic amino acid derivative. Physiologically, it serves a dual role: it is the obligate first intermediate in the endogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nε,Nε,Nε-Trimethyllysine (TML) hydrochloride is a highly specialized non-proteinogenic amino acid derivative. Physiologically, it serves a dual role: it is the obligate first intermediate in the endogenous biosynthesis of L-carnitine, and its protein-bound form acts as a critical epigenetic marker regulating chromatin dynamics 1. This whitepaper provides a comprehensive technical breakdown of the physicochemical properties of TML hydrochloride, maps its biological pathways, and establishes a self-validating analytical protocol for its quantification in complex biological matrices.

Physicochemical and Structural Properties

TML hydrochloride features a quaternary ammonium group at the epsilon position of the lysine side chain. This structural motif imparts a permanent positive charge to the molecule, rendering it highly polar and hydrophilic regardless of the physiological pH. The hydrochloride salt form is predominantly utilized in synthetic and analytical applications due to its enhanced stability and solubility profiles 2.

Below is a consolidated summary of its core quantitative and structural data:

PropertyValueReference
Chemical Name Nε,Nε,Nε-Trimethyllysine hydrochloride2
IUPAC Name [(5S)-5-amino-5-carboxy-pentyl]-trimethyl-ammonium;chloride3
CAS Number 55528-53-5
Molecular Formula C9H21ClN2O2 (or C9H20N2O2•HCl)3
Molecular Weight 224.73 g/mol 2
PubChem CID 903029323
Purity Standard ≥ 97% (TLC)

Biological Role: The Carnitine Biosynthesis Pathway

Endogenous L-carnitine is essential for the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for β-oxidation. TML is the critical starting precursor for this four-step enzymatic pathway 4.

In mammals, free TML is primarily generated through the lysosomal or proteasomal degradation of endogenous proteins containing post-translationally methylated lysine residues (such as histones and calmodulin) 1. Recent analytical studies utilizing HPLC-ESI-MS/MS have also demonstrated that TML is ubiquitous in plant tissues, suggesting that dietary intake from vegetables serves as a highly significant, energy-efficient exogenous source of this vital precursor 5.

Pathway TML Nε,Nε,Nε-Trimethyllysine (TML) HTML 3-Hydroxy-TML (HTML) TML->HTML TML Hydroxylase (TMLH) Fe(II), 2-OG, Ascorbate TMABA 4-N-Trimethylaminobutyraldehyde (TMABA) HTML->TMABA HTML Aldolase (HTMLA) PLP-dependent GBB γ-Butyrobetaine (γBB) TMABA->GBB TMABA Dehydrogenase NAD+ CARN L-Carnitine GBB->CARN γBB Hydroxylase (γBBH) Fe(II), 2-OG, Ascorbate

Enzymatic cascade mapping the endogenous biosynthesis of L-carnitine from TML.

Analytical Methodologies: HPLC-ESI-MS/MS Workflow

Quantifying TML in biological matrices presents a distinct chromatographic challenge. Because of the permanently charged quaternary amine, TML exhibits virtually zero retention on standard reversed-phase (C18) columns. To achieve reliable quantification, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is the gold standard [[5]]().

Workflow Prep Sample Prep Protein Ppt Spike Internal Std d9-TML Spiking Prep->Spike HILIC HILIC LC Separation Spike->HILIC MSMS ESI-MS/MS MRM Mode HILIC->MSMS Data Quantification & Analysis MSMS->Data

Standardized HILIC-ESI-MS/MS workflow for the absolute quantification of TML.

Step-by-Step Protocol: HILIC-MS/MS Quantification of TML

Objective: To accurately quantify free TML in complex biological matrices while mitigating ion suppression and chromatographic peak tailing.

Phase 1: Matrix Preparation & Self-Validating Extraction

  • Aliquot & Spike: Transfer 50 µL of the biological sample (e.g., plasma, plant extract) into a microcentrifuge tube. Immediately spike with 10 µL of a stable-isotope-labeled internal standard (e.g., d9-TML, 10 µM).

    • Causality: The internal standard creates a self-validating system. By co-eluting with endogenous TML, d9-TML perfectly corrects for inevitable extraction losses and matrix-induced ion suppression during the ESI process.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Vortex vigorously for 30 seconds.

    • Causality: ACN rapidly denatures and precipitates matrix proteins that would otherwise irreversibly foul the HILIC stationary phase. The addition of formic acid ensures the carboxylate group of TML is protonated, stabilizing its solubility in the organic-rich supernatant.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

Phase 2: Chromatographic Separation (HILIC)

  • Column Selection: Utilize a Zwitterionic HILIC (ZIC-HILIC) column (e.g., 100 × 2.1 mm, 3 µm particle size).

    • Causality: HILIC provides a water-rich pseudo-stationary layer on the silica surface, allowing orthogonal retention of highly polar analytes via hydrophilic partitioning and electrostatic interactions, overcoming the limitations of C18 columns.

  • Mobile Phase Gradient:

    • Buffer A: 10 mM Ammonium formate in Water (pH 3.0).

    • Buffer B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 90% B, linearly decrease to 50% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 90% B.

    • Causality: Starting with high organic content promotes the initial retention of TML. The increasing aqueous gradient elutes TML as the water layer on the stationary phase swells. Ammonium formate provides the necessary ionic strength to prevent peak tailing caused by secondary interactions with active silanol groups.

Phase 3: ESI-MS/MS Detection

  • Ionization Mode: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode.

  • Multiple Reaction Monitoring (MRM):

    • Monitor the transition m/z 189.1 → 84.1 for endogenous TML.

    • Monitor the transition m/z 198.1 → 93.1 for the d9-TML internal standard.

    • Causality: The m/z 189.1 represents the intact [M]+ cation (as the quaternary amine is permanently charged). Collision-induced dissociation (CID) yields a highly stable m/z 84.1 fragment (corresponding to the loss of trimethylamine and the carboxyl group). Monitoring this specific transition provides absolute structural specificity and eliminates isobaric background noise.

References

  • Source: Santa Cruz Biotechnology (scbt.com)
  • Source: National Institutes of Health (nih.gov / PMC)
  • Source: Wikipedia (wikipedia.org)
  • Title: Where Does Nε-Trimethyllysine for the Carnitine Biosynthesis in Mammals Come from?
  • Source: PubChem (nih.gov)
  • Source: Sigma-Aldrich (sigmaaldrich.com)

Sources

Protocols & Analytical Methods

Method

LC-MS/MS protocol for quantifying Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride in serum samples

Application Note: High-Throughput LC-MS/MS Quantification of Nε,Nε,Nε-Trimethyllysine (TML) in Human Serum Biological Context and Clinical Utility Nε,Nε,Nε-Trimethyllysine (TML) is a methylated amino acid released during...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput LC-MS/MS Quantification of Nε,Nε,Nε-Trimethyllysine (TML) in Human Serum

Biological Context and Clinical Utility

Nε,Nε,Nε-Trimethyllysine (TML) is a methylated amino acid released during the proteolysis of post-translationally modified proteins (e.g., histones). In recent years, TML has emerged as a powerful, independent prognostic biomarker for incident cardiovascular disease (CVD) risk and all-cause mortality[1]. While TML is a known nutrient precursor for the gut microbiota-dependent generation of trimethylamine N-oxide (TMAO)—a well-established atherogenic metabolite—elevated systemic TML levels predict major adverse cardiac events independently of traditional risk factors and TMAO levels[2]. Accurate, high-throughput quantification of TML in serum is therefore critical for cardiovascular risk stratification, epidemiological studies, and metabolomic research.

G Diet Dietary / Endogenous Proteins TML Nε,Nε,Nε-Trimethyllysine (TML) Diet->TML Proteolysis TMA Trimethylamine (TMA) TML->TMA Gut Microbiota CVD Cardiovascular Disease Risk TML->CVD Independent Risk TMAO Trimethylamine N-oxide (TMAO) TMA->TMAO Hepatic FMO3 TMAO->CVD Atherogenesis

Gut microbiota-dependent and independent pathways linking TML to cardiovascular disease risk.

Analytical Rationale: The Causality of Method Design

Quantifying TML presents specific physicochemical challenges that dictate our methodological choices. As a Senior Application Scientist, it is crucial to understand why standard approaches fail and how this protocol is engineered to overcome them.

  • Chromatographic Retention (The HILIC Advantage): TML possesses a permanently charged quaternary ammonium group, rendering it highly polar and hydrophilic. On traditional reversed-phase (C18) columns, TML elutes in the void volume alongside inorganic salts, leading to catastrophic ion suppression. To resolve this, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC). An amide-bonded stationary phase retains TML via a combination of hydrophilic partitioning into an aqueous enrichment layer and electrostatic interactions, ensuring it elutes in a clean chromatographic window[3].

  • Sample Preparation (Solvent Selection): Acetonitrile (ACN) is selected over methanol for protein precipitation. ACN provides a more exhaustive precipitation of serum proteins and yields a supernatant with a high organic fraction (approx. 80% ACN). This high-organic extract is directly compatible with the initial conditions of the HILIC gradient, preventing the peak broadening or "solvent effects" that occur when injecting highly aqueous samples onto a HILIC column.

  • Self-Validating Quantification (Isotope Dilution): Serum contains endogenous phospholipids that cause matrix effects in positive electrospray ionization (ESI+). To create a self-validating system, a stable-isotope-labeled internal standard (SIL-IS), d9-TML, is spiked into the raw serum before any extraction steps[4]. Because d9-TML shares the exact physicochemical properties of endogenous TML, any variations in extraction recovery or ionization efficiency are perfectly mirrored and mathematically canceled out by the analyte-to-IS peak area ratio[5].

Experimental Protocols

Reagents and Materials
  • Standards: Nε,Nε,Nε-Trimethyllysine hydrochloride (TML) and d9-TML (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), and Ammonium Formate.

  • Matrix: Human serum or EDTA plasma samples (stored at -80°C until analysis).

Step-by-Step Sample Preparation Workflow

This high-throughput protocol requires minimal sample volume (50 µL) and avoids complex solid-phase extraction (SPE), maximizing laboratory efficiency.

Workflow S1 Step 1: Aliquot 50 µL Human Serum S2 Step 2: Internal Standard Add 10 µL d9-TML (10 µM) S1->S2 S3 Step 3: Protein Precipitation Add 200 µL Cold Acetonitrile S2->S3 S4 Step 4: Mixing & Incubation Vortex 5 min, -20°C for 30 min S3->S4 S5 Step 5: Centrifugation 14,000 x g for 10 min at 4°C S4->S5 S6 Step 6: Supernatant Transfer Collect 150 µL Extract S5->S6 S7 Step 7: LC-MS/MS Inject 2 µL onto HILIC Column S6->S7

High-throughput serum sample preparation workflow for TML quantification via LC-MS/MS.

  • Thawing: Thaw human serum samples on ice. Vortex briefly to ensure homogeneity.

  • Aliquot & IS Addition: Transfer 50 µL of serum into a 1.5 mL Eppendorf tube or a 96-well plate. Add 10 µL of the d9-TML internal standard working solution (10 µM in water).

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% FA) to the sample. The 1:4 ratio of aqueous to organic solvent ensures >98% precipitation of large proteins.

  • Mixing: Vortex vigorously for 5 minutes. Incubate at -20°C for 30 minutes to encourage the aggregation of fine protein precipitates.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to an LC-MS autosampler vial containing a glass insert.

  • Injection: Inject 2 µL directly onto the LC-MS/MS system.

LC-MS/MS Analytical Conditions

Liquid Chromatography (HILIC)
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid. (Note: The ammonium formate buffer controls the pH and provides counter-ions to sharpen the peak shape of the quaternary amine).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 90% B

    • 1.0 - 4.0 min: Linear gradient to 50% B

    • 4.0 - 5.0 min: Hold at 50% B (Column wash)

    • 5.0 - 5.1 min: Return to 90% B

    • 5.1 - 7.0 min: Re-equilibration at 90% B

Mass Spectrometry (ESI+)

The mass spectrometer is operated in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Causality of MRM Transitions: The primary fragmentation of TML (m/z 189.1) involves the neutral loss of the trimethylamine moiety and the carboxylic acid group, yielding a stable piperidine-like ring structure at m/z 84.1. Because the 9 deuterium atoms of d9-TML are located exclusively on the trimethylamine group, this heavy label is lost during collision-induced dissociation. Consequently, the product ion for d9-TML is also m/z 84.1.

Table 1: Optimized MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
TML (Quantifier) 189.184.1502230
TML (Qualifier) 189.1130.1501830
d9-TML (IS) 198.284.1502230

Method Validation and Quantitative Performance

The described HILIC-MS/MS method demonstrates robust analytical performance suitable for high-throughput clinical metabolomics and biomarker validation[3]. The use of stable isotope dilution ensures that matrix effects—which typically plague the early eluting regions of HILIC—do not compromise quantitative accuracy[5].

Table 2: Method Performance Characteristics in Human Plasma/Serum [3]

ParameterValue / Metric
Linear Dynamic Range 0.05 – 10.0 µmol/L
Limit of Detection (LOD) 0.009 µmol/L
Limit of Quantification (LOQ) 0.031 µmol/L
Intra-assay Precision (CV%) 2.88%
Inter-assay Precision (CV%) 4.23%
Extraction Recovery 95% – 101%
Mean Healthy Plasma Conc. 0.40 ± 0.11 µmol/L

References

  • Source: nih.
  • Source: nih.
  • Title: Quantification of trimethylamine-N-oxide (TMAO)
  • Source: acs.
  • Source: jst.go.

Sources

Application

Application Note: Preparation and Validation of Nε,Nε,Nε-Trimethyllysine Hydrochloride Analytical Standards for LC-MS/MS Metabolomics

Introduction & Biological Significance Nε,Nε,Nε-Trimethyllysine (TML) is a critical non-proteinogenic amino acid that serves as the foundational precursor for the endogenous biosynthesis of L-carnitine[1]. The biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

Nε,Nε,Nε-Trimethyllysine (TML) is a critical non-proteinogenic amino acid that serves as the foundational precursor for the endogenous biosynthesis of L-carnitine[1]. The biological availability of TML is primarily driven by the lysosomal and proteasomal degradation of proteins containing methylated lysine residues, such as histones and myosin[2]. In the mitochondria, TML is hydroxylated by TML hydroxylase (TMLH)—an iron and 2-oxoglutarate-dependent oxygenase—initiating a highly conserved four-step enzymatic cascade that culminates in the production of L-carnitine[3][4].

In clinical metabolomics, TML is a vital biomarker. Its quantification is essential for investigating fatty acid oxidation disorders, cardiovascular disease pathogenesis (often profiled alongside trimethylamine N-oxide, TMAO), and kidney dysfunction[5].

Pathway Lys Lysine Residues (in Proteins) TML Nε,Nε,Nε-Trimethyllysine (TML) Lys->TML Methylation & Proteolysis HTML 3-Hydroxy-TML (HTML) TML->HTML TML Hydroxylase (TMLH) + Fe2+, α-KG, O2 TMABA 4-N-Trimethylaminobutyraldehyde (TMABA) HTML->TMABA HTML Aldolase (HTMLA) GBB γ-Butyrobetaine (γ-BB) TMABA->GBB TMABA Dehydrogenase + NAD+ Carnitine L-Carnitine GBB->Carnitine γ-BB Hydroxylase (BBOX) + Fe2+, α-KG, O2

Caption: Figure 1. Carnitine biosynthesis pathway highlighting TML as the primary precursor.

Physicochemical Properties & Analytical Challenges

TML hydrochloride is a highly polar, low-molecular-weight compound. Its extreme polarity (XlogP ≈ -6.2) presents significant chromatographic challenges[6]. In conventional reversed-phase liquid chromatography (RP-LC), TML exhibits poor retention and typically co-elutes in the void volume alongside salts and other highly polar matrix components, leading to severe ion suppression[7]. Consequently, Hydrophilic Interaction Liquid Chromatography (HILIC) is strictly required for robust retention, separation, and accurate quantification[6].

Table 1: Physicochemical Properties of TML Hydrochloride

PropertyValue / DescriptionAnalytical Implication
Chemical Formula C9H21ClN2O2Low molecular weight requires sensitive MS detection.
Monoisotopic Mass 189.1599 Da (Free base)Precursor ion for positive ESI mode is[M+H]+ at m/z 189.2[7].
Solubility Highly soluble in H₂OStock solutions must be prepared in aqueous solvents[8].
Polarity (XlogP) ~ -6.2Necessitates HILIC or specialized mixed-mode columns[6].

Standard Preparation Protocol

Causality in Solvent Selection: Because TML hydrochloride is a polar salt, it exhibits maximum solubility in highly aqueous environments. However, injecting a 100% aqueous sample into a HILIC system causes severe peak distortion (the "solvent effect") because the initial mobile phase is highly organic (e.g., 90% acetonitrile). Therefore, the stock solution must be prepared in water to ensure complete dissolution, while the working solutions must be diluted in a solvent mixture that closely matches the initial LC conditions (e.g., 50-80% Methanol or Acetonitrile)[7][8].

Step-by-Step Methodology: Standard Preparation
  • Primary Stock Solution (1.0 mg/mL):

    • Accurately weigh 1.0 mg of Nε,Nε,Nε-Trimethyllysine hydrochloride analytical standard using a microbalance.

    • Dissolve in 1.0 mL of LC-MS grade ultrapure water[8].

    • Vortex for 1 minute until completely dissolved. Store at -80°C.

  • Internal Standard (IS) Stock Solution (1.0 mg/mL):

    • Prepare Trimethyllysine-d9 (TML-d9) hydrochloride identically in ultrapure water[8].

  • Intermediate Working Solution (10 µg/mL):

    • Dilute 10 µL of the Primary Stock Solution into 990 µL of 50:50 Methanol:Water (v/v).

  • Calibration Curve Preparation:

    • Prepare a serial dilution from the Intermediate Working Solution using 80:20 Acetonitrile:Water (v/v) to mimic HILIC starting conditions.

Table 2: Preparation of Calibration Curve Standards

Standard LevelFinal Concentration (ng/mL)Volume of Previous StandardVolume of Diluent (80% ACN)
Cal 7 (ULOQ)1000100 µL of Intermediate (10 µg/mL)900 µL
Cal 6500500 µL of Cal 7500 µL
Cal 5250500 µL of Cal 6500 µL
Cal 4100400 µL of Cal 5600 µL
Cal 350500 µL of Cal 4500 µL
Cal 210200 µL of Cal 3800 µL
Cal 1 (LLOQ)5500 µL of Cal 2500 µL

Biological Sample Preparation Workflow

To accurately quantify TML in plasma or urine, proteins must be removed without losing the highly polar analytes. Cold methanol precipitation is the gold standard; it efficiently denatures proteins while maintaining TML solubility and arresting any residual enzymatic activity that could alter metabolite concentrations[8].

Self-Validating System: The inclusion of a stable isotope-labeled internal standard (TML-d9) prior to extraction is mandatory. Because TML-d9 co-elutes perfectly with endogenous TML, it acts as an internal calibrator that dynamically corrects for extraction recovery losses and matrix-induced ion suppression in the ESI source[8][9].

Step-by-Step Methodology: Plasma Extraction
  • Thaw plasma samples on ice.

  • Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS Working Solution (TML-d9, 10 µg/mL) and vortex briefly[8].

  • Add 200 µL of ice-cold LC-MS grade Methanol to precipitate proteins[8].

  • Vortex vigorously for 1 minute, then incubate at -20°C for 20 minutes to maximize protein precipitation[8].

  • Centrifuge at 14,000 x g for 10 minutes at 4°C[8].

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial with a glass insert for LC-MS/MS analysis.

Workflow S1 1. Aliquot Biofluid (50 µL Plasma/Urine) S2 2. Spike Internal Standard (TML-d9 Working Solution) S1->S2 S3 3. Protein Precipitation (200 µL Ice-Cold Methanol) S2->S3 S4 4. Incubation & Centrifugation (-20°C, 14,000 x g, 10 min) S3->S4 S5 5. Supernatant Transfer (To Autosampler Vials) S4->S5 S6 6. HILIC-LC-MS/MS Analysis (Targeted MRM Mode) S5->S6

Caption: Figure 2. Step-by-step sample preparation workflow for TML quantification in biological matrices.

LC-MS/MS Method Parameters

A targeted Multiple Reaction Monitoring (MRM) approach using a triple quadrupole mass spectrometer provides the highest sensitivity and specificity.

Table 3: Representative LC-MS/MS Parameters

ParameterSetting
Column HILIC Amide or equivalent (e.g., 2.1 x 100 mm, 1.7 µm)[6]
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 90% B; 1-6 min: linear to 50% B; 6-8 min: hold 50% B; 8-12 min: 90% B (Re-equilibration)
Flow Rate 0.3 - 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (+ESI)
TML MRM Transition m/z 189.2 → 84.1 (Quantifier), 189.2 → 130.1 (Qualifier)
TML-d9 MRM Transition m/z 198.2 → 93.1 (Quantifier)

Data Validation & Quality Control

To ensure the analytical run is self-validating, the following criteria must be met:

  • System Suitability Tests (SST): Inject a mid-level standard (Cal 4) 5-6 times before the batch. The Coefficient of Variation (CV) for the TML peak area and retention time must be < 5%.

  • Quality Control (QC) Samples: Prepare pooled matrix QCs (Low, Mid, High) and inject them after every 10 biological samples. QC accuracy must remain within ±15% of their nominal established concentrations.

  • Internal Standard Normalization: The absolute peak area of TML-d9 must not deviate by more than 20% across the entire run. Significant drops indicate severe matrix suppression or extraction failure, invalidating the specific sample[6].

References

  • Wikipedia Contributors. "Carnitine biosynthesis." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • PMC. "Trimethyllysine: From Carnitine Biosynthesis to Epigenetics." National Institutes of Health. Available at: [Link]

  • ACS Publications. "Metabolomic Profiling of Human Urine Samples Using LC-TIMS-QTOF Mass Spectrometry." American Chemical Society. Available at:[Link]

  • LCMS.cz. "Tips and tricks for LC–MS-based metabolomics and lipidomics analysis." LCMS. Available at:[Link]

  • ACS Publications. "Multiomics Analysis of Dried Plasma Spots Using Stable Isotope Internal Standards for Biomarker Discovery." American Chemical Society. Available at: [Link]

  • PMC. "Mass Spectrometry-Based Non-targeted Metabolic Profiling for Disease Detection: Recent Developments." National Institutes of Health. Available at:[Link]

Sources

Method

Application Note: In Vitro Enzyme Kinetics Assays for Trimethyllysine Dioxygenase (TMLD) Using Nε,Nε,Nε-Trimethyllysine Hydrochloride

Executive Summary Nε,Nε,Nε-Trimethyllysine (TML) is a naturally occurring, post-translationally modified amino acid that serves as the obligate precursor for endogenous L-carnitine biosynthesis. The first and rate-limiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nε,Nε,Nε-Trimethyllysine (TML) is a naturally occurring, post-translationally modified amino acid that serves as the obligate precursor for endogenous L-carnitine biosynthesis. The first and rate-limiting step of this pathway is catalyzed by Trimethyllysine Dioxygenase (TMLD) , also known as trimethyllysine hydroxylase (EC 1.14.11.8). TMLD is a non-heme Iron(II) and 2-oxoglutarate (2OG)-dependent oxygenase.

This application note provides a comprehensive, self-validating in vitro protocol for determining the Michaelis-Menten kinetics of recombinant TMLD using Nε,Nε,Nε-Trimethyllysine hydrochloride as the substrate. By coupling highly controlled biochemical incubations with targeted LC-MS/MS quantification, researchers can accurately determine Km​ , Vmax​ , and kcat​ values, which are critical for characterizing enzyme variants, studying metabolic dysregulation (e.g., autism spectrum disorders linked to TMLHE mutations), and screening small-molecule inhibitors for cardiovascular therapies [1][2].

Mechanistic Context: The Carnitine Biosynthesis Pathway

TML is released during the lysosomal degradation of methylated proteins (such as histones and calmodulin). Once transported into the mitochondria, TMLD catalyzes the stereospecific C-3 hydroxylation of TML to form (2S,3S)-3-hydroxy-Nε-trimethyllysine (HTML). This reaction requires the oxidative decarboxylation of 2-oxoglutarate to succinate, utilizing molecular oxygen and a mononuclear Fe(II) center [3].

Pathway TML Nε,Nε,Nε-Trimethyllysine (TML) HTML 3-Hydroxy-TML (HTML) TML->HTML TMLD (Fe2+, 2OG, O2) TMABA TMABA HTML->TMABA HTMLA (PLP) GBB γ-Butyrobetaine (GBB) TMABA->GBB TMABA-DH (NAD+) Carnitine L-Carnitine GBB->Carnitine BBOX (Fe2+, 2OG, O2)

Fig 1: The L-Carnitine biosynthesis pathway highlighting the initial TMLD-catalyzed hydroxylation.

Assay Design Rationale & Causality

To ensure a robust and reproducible kinetic assay, every component of the reaction mixture must be mechanistically justified:

  • Substrate Selection (TML Hydrochloride): The hydrochloride salt of TML is highly soluble and stable in aqueous buffers, ensuring precise molarity calculations required for substrate titration curves.

  • Cofactor Synergy (Fe(II), 2OG, and Ascorbate):

    • Fe(II) is the catalytic core. It is supplied as Ammonium iron(II) sulfate to prevent rapid spontaneous oxidation.

    • 2-Oxoglutarate (2OG) acts as the co-substrate.

    • L-Ascorbic Acid is strictly required to rescue the enzyme from "uncoupled turnover." Occasionally, 2OG is decarboxylated without substrate hydroxylation, leaving the iron center in an inactive Fe(III) state. Ascorbate reduces Fe(III) back to the active Fe(II) state [2].

  • Oxidative Protection (Catalase): The combination of Fe(II), ascorbate, and ambient O2​ generates trace amounts of hydrogen peroxide ( H2​O2​ ) via Fenton chemistry. Catalase is added to scavenge H2​O2​ , preventing oxidative degradation of the recombinant TMLD [2].

  • Detection Modality (LC-MS/MS): TML and HTML are highly polar zwitterions lacking strong chromophores. While coupled assays measuring succinate production exist, they are prone to false positives from uncoupled 2OG turnover. LC-MS/MS provides direct, label-free, and absolute quantification of the HTML product, ensuring high specificity [4].

Experimental Protocol

Experimental Workflow

Workflow Prep 1. Reagent Preparation Prepare TML, 2OG, Fe(II), Ascorbate in HEPES Incubate 2. Reaction Incubation 37°C, pH 7.5, 10-30 mins Prep->Incubate Quench 3. Quench & Spike 1% Formic Acid in MeOH + IS (d3-HTML) Incubate->Quench Centrifuge 4. Protein Precipitation Centrifuge at 14,000 x g, 4°C Quench->Centrifuge LCMS 5. LC-MS/MS Analysis HILIC Column, ESI+ MRM Mode Centrifuge->LCMS

Fig 2: Step-by-step workflow for the TMLD in vitro enzyme kinetics assay.

Reagent Preparation
  • Buffer: 50 mM HEPES, 80 mM KCl, pH 7.5.

  • Enzyme: Recombinant human TMLD (purified, >90% purity).

  • Cofactor Master Mix (Final Assay Concentrations): 600 µM 2OG, 100 µM (NH4​)2​Fe(SO4​)2​ , 500 µM L-ascorbate, and 0.5 mg/mL Catalase. (Note: Prepare Fe(II) and ascorbate fresh immediately before use to prevent oxidation).

  • Substrate (TML Hydrochloride): Prepare a 10 mM stock in Milli-Q water. Create a serial dilution series for the kinetic assay (e.g., 0.05, 0.1, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0 mM final concentrations).

Reaction Setup (Self-Validating System)

To ensure data integrity, the assay must include a No-Enzyme Control (NEC) to assess non-enzymatic substrate degradation, and a No-Substrate Control (NSC) to establish the baseline matrix signal.

  • Pre-incubation: In a 1.5 mL Eppendorf tube, combine the Cofactor Master Mix, the specific concentration of TML hydrochloride, and HEPES buffer to a volume of 90 µL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 10 µL of recombinant TMLD (e.g., final concentration of 0.2 - 0.5 µM). Mix gently by pipetting.

  • Incubation: Incubate the mixture at 37°C for exactly 15 minutes. (Note: Ensure this time point falls within the linear range of product formation, which should be determined via a preliminary time-course experiment).

  • Quenching: Stop the reaction by adding 100 µL of ice-cold Methanol containing 1% Formic Acid and 1 µM of Internal Standard (e.g., isotope-labeled d3​ -HTML). The acid lowers the pH, instantly denaturing the enzyme, while the organic solvent precipitates the protein.

  • Clarification: Vortex for 10 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial for analysis.

LC-MS/MS Quantification

Due to the highly polar nature of TML and HTML, Hydrophilic Interaction Liquid Chromatography (HILIC) is strongly recommended over standard reversed-phase C18 columns.

  • Column: HILIC analytical column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, linearly decrease to 50% B over 5 minutes to elute the polar metabolites.

  • Detection: Electrospray Ionization in positive mode (ESI+). Monitor Multiple Reaction Monitoring (MRM) transitions:

    • TML: m/z 189.1 84.1

    • HTML: m/z 205.1 84.1

    • d3​ -HTML (IS): m/z 208.1 84.1

Data Analysis & Expected Kinetics

Quantify the concentration of HTML produced using a standard curve generated from synthetic HTML standards spiked into the quenched buffer matrix. Calculate the initial velocity ( v0​ ) expressed as µmol HTML / min / mg of enzyme.

Plot v0​ against the substrate concentration[S]. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism):

v0​=Km​+[S]Vmax​×[S]​

For validation purposes, compare your derived kinetic parameters against established literature benchmarks for human TMLD [1][3].

Quantitative Data Summary: Expected TMLD Kinetic Parameters
ParameterSubstrate / CofactorExpected RangeAssay Conditions
Km​ Nε,Nε,Nε-Trimethyllysine (TML)0.32 – 1.47 mMpH 7.5, 37°C
Km​ 2-Oxoglutarate (2OG)0.35 – 1.97 mMpH 7.5, 37°C
Optimal pH N/A7.0 – 7.5HEPES or Tris buffer
Optimal Temp N/A37°CIn vitro incubation

Table 1: Reference kinetic parameters for recombinant human Trimethyllysine Dioxygenase (UniProt Q9NVH6) sourced from the BRENDA Enzyme Database[1].

References

  • BRENDA Enzyme Database. Information on EC 1.14.11.8 - trimethyllysine dioxygenase and Organism(s) Homo sapiens and UniProt Accession Q9NVH6. Available at:[Link]

  • Rydzik, A. M., et al. (2016). Development and application of ligand-based NMR screening assays for γ-butyrobetaine hydroxylase. MedChemComm. Available at:[Link]

  • Ziedins, A., et al. (2022). Binding versus Enzymatic Processing of ε-Trimethyllysine Dioxygenase Substrate Analogues. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Vaz, F. M., et al. (2007). Submitochondrial localization of 6-N-trimethyllysine dioxygenase - Implications for carnitine biosynthesis. The FEBS Journal. Available at:[Link]

Application

Application Note: Isotope Dilution LC-MS/MS Quantification of Nε,Nε,Nε-Trimethyllysine (TML) in Biological Matrices

The Biological and Clinical Imperative of TML Nε,Nε,Nε-Trimethyllysine (TML) is a highly polar, non-proteinogenic amino acid that serves as a critical metabolic linchpin in human physiology. Formed post-translationally b...

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Author: BenchChem Technical Support Team. Date: April 2026

The Biological and Clinical Imperative of TML

Nε,Nε,Nε-Trimethyllysine (TML) is a highly polar, non-proteinogenic amino acid that serves as a critical metabolic linchpin in human physiology. Formed post-translationally by the methylation of lysine residues within proteins, free TML is released during proteolysis and acts as the first committed precursor in the endogenous biosynthesis of L-carnitine.

Beyond its role in energy metabolism, unabsorbed dietary TML and biliary-excreted TML are metabolized by gut microbiota into Trimethylamine (TMA). TMA is subsequently oxidized in the liver by Flavin-containing monooxygenase 3 (FMO3) to form Trimethylamine N-oxide (TMAO) . Elevated circulating levels of TML have been robustly validated as independent predictors of incident cardiovascular disease (CVD) risk , heart failure severity , incident Type 2 Diabetes , and poor prognosis following ischemic stroke . Consequently, the accurate quantification of TML is essential for modern cardiovascular and metabolic drug development.

Pathway Lys L-Lysine TML Nε,Nε,Nε-Trimethyllysine (TML) Lys->TML Methyltransferases GBB γ-Butyrobetaine TML->GBB TML Dioxygenase TMA Trimethylamine (TMA) TML->TMA Gut Microbiota Carnitine L-Carnitine GBB->Carnitine BBD Enzyme Carnitine->TMA Gut Microbiota TMAO TMAO TMA->TMAO Hepatic FMO3

Metabolic pathways of TML linking carnitine biosynthesis and TMAO generation.

Analytical Challenges & The Isotope Dilution Rationale

The Chromatographic Challenge: Extreme Polarity

TML is a quaternary ammonium compound carrying a permanent positive charge, rendering it highly hydrophilic (XlogP ≈ -6.2) . Conventional reversed-phase (C18) chromatography fails to retain TML, causing it to elute in the void volume. Elution in the void volume is catastrophic for quantitative mass spectrometry, as the analyte co-elutes with unprecipitated salts, phospholipids, and other highly polar matrix components, leading to severe ion suppression.

The Causality of HILIC: To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. Using an Amide-bonded stationary phase provides orthogonal retention mechanisms (hydrogen bonding and dipole-dipole interactions within a water-enriched layer on the silica surface), successfully retaining TML and resolving it from early-eluting matrix interferences .

The Self-Validating System: Why TML-d9 is Mandatory

Matrix effects in electrospray ionization (ESI) are dynamic and vary wildly between individual patient samples. To engineer a self-validating protocol , Nε,Nε,Nε-Trimethyllysine-d9 (TML-d9) must be utilized as an internal standard (IS). Because the deuterium labels are located on the trimethyl group, TML-d9 shares the exact physicochemical properties of endogenous TML. By spiking TML-d9 into the raw plasma prior to extraction, any volumetric losses during protein precipitation, or matrix-induced signal suppression/enhancement in the ESI source, are proportionally mirrored in the IS. The peak area ratio (TML / TML-d9) remains absolute, ensuring uncompromised quantitative trustworthiness.

Experimental Protocol: ID-LC-MS/MS Workflow

Reagents and Materials
  • Analytes: TML hydrochloride (Analytical Standard), TML-d9 hydrochloride (Internal Standard).

  • Solvents: LC-MS Grade Methanol, Acetonitrile, and Ultrapure Water.

  • Additives: LC-MS Grade Formic Acid and Ammonium Formate.

Step-by-Step Plasma Extraction Methodology

This extraction protocol relies on organic solvent-mediated protein precipitation. The 1:4 aqueous-to-organic ratio is specifically chosen to denature bulky plasma proteins while maintaining the solubility of the highly polar TML.

  • Sample Aliquoting: Transfer 50 µL of thawed plasma or serum into a 1.5 mL low-bind microcentrifuge tube. (Causality: Low volumes prevent column overloading and minimize the introduction of endogenous phospholipids).

  • Internal Standard Equilibration: Add 10 µL of TML-d9 working solution (e.g., 5 µM in water). Vortex gently for 10 seconds and let sit for 2 minutes. (Causality: Ensures the IS fully equilibrates with the endogenous protein-bound matrix before disruption).

  • Protein Precipitation: Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid. Vortex vigorously for 60 seconds. (Causality: The acidic environment disrupts protein-metabolite binding, ensuring total recovery of free TML).

  • Flocculation & Centrifugation: Incubate the mixture at -20°C for 20 minutes, followed by centrifugation at 14,000 × g for 10 minutes at 4°C. (Causality: Cold incubation maximizes the precipitation of high-molecular-weight proteins, protecting the analytical column from clogging).

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant into an autosampler vial equipped with a glass insert for LC-MS/MS analysis.

Workflow A 1. Aliquot Plasma (50 µL) B 2. Spike Internal Standard (TML-d9) A->B C 3. Protein Precipitation (200 µL Ice-cold Methanol) B->C D 4. Centrifugation (14,000 x g, 10 min, 4°C) C->D E 5. HILIC LC Separation (Amide Column) D->E F 6. ESI-MS/MS Detection (MRM Mode) E->F G 7. Isotope Dilution Quantification (Self-Validating Data) F->G

Step-by-step isotope dilution LC-MS/MS workflow for targeted quantification of TML in plasma.

LC-MS/MS Parameters and Data Acquisition

Chromatographic Separation (HILIC)
  • Column: Waters ACQUITY Premier BEH Amide (2.1 × 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate + 0.125% Formic Acid in 100% Water.

  • Mobile Phase B (Organic): 10 mM Ammonium Formate + 0.125% Formic Acid in 95:5 Acetonitrile:Water.

  • Column Temperature: 45°C.

  • Injection Volume: 2 µL.

Table 1: Representative HILIC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.00.40595Initial
1.00.40595Isocratic
4.00.404060Linear
5.00.404060Isocratic
5.10.40595Step
8.00.40595Re-equilibration
Mass Spectrometry (MRM Parameters)

Because TML is a quaternary amine, it is permanently ionized. Detection must be performed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The primary fragmentation pathway involves the loss of the trimethylamine group and carboxyl group, yielding a stable product ion at m/z 84.1 .

Table 2: Optimized MRM Transitions for TML and TML-d9

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Polarity
TML (Quantifier) 189.184.15025ESI+
TML-d9 (Internal Std) 198.184.15025ESI+

(Note: Collision energies and tube lens voltages should be fine-tuned based on the specific triple quadrupole architecture used).

Quality Control: Ensuring a Self-Validating System

To guarantee the trustworthiness of the generated data, the following QC metrics must be continuously monitored:

  • Internal Standard Response Stability: The absolute peak area of TML-d9 must not deviate by more than ±15% across the entire analytical batch. A sudden drop in IS area indicates severe, uncompensated matrix suppression or a failing ESI probe.

  • Relative Matrix Effect (ME): Calculate ME by comparing the peak area of TML-d9 spiked into a post-extraction blank matrix versus TML-d9 spiked into neat solvent. While absolute suppression may occur, the relative ME (Analyte ME / IS ME) must remain between 0.95 and 1.05, proving the isotope dilution is effectively neutralizing the bias.

  • Carryover Verification: Inject a neat solvent blank immediately following the Upper Limit of Quantification (ULOQ) standard. The residual TML signal must be <20% of the Lower Limit of Quantification (LLOQ) signal to prevent false positives in subsequent low-concentration samples.

References

  • Hazen, S. L., et al. (2018). Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk. JCI Insight, 3(6), e99325. URL:[Link]

  • Wang, Z., et al. (2022). Trimethyllysine, a trimethylamine N-oxide precursor, predicts the presence, severity, and prognosis of heart failure. Frontiers in Cardiovascular Medicine, 9, 846506. URL:[Link]

  • Ottosson, F., et al. (2019). Purine Metabolites and Carnitine Biosynthesis Intermediates Are Biomarkers for Incident Type 2 Diabetes. The Journal of Clinical Endocrinology & Metabolism, 104(10), 4921–4930. URL:[Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940. URL:[Link]

  • Zhang, Y., et al. (2024). Association Between Plasma Trimethyllysine and Prognosis of Patients With Ischemic Stroke. Journal of the American Heart Association, 13(4), e033621. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Resolution for Nε,Nε,Nε-Trimethyllysine (TML)

Welcome to the Technical Support Center for amino acid and metabolite chromatography. Nε,Nε,Nε-Trimethyllysine hydrochloride (TML) is a highly polar, non-proteinogenic amino acid that serves as a critical precursor in ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino acid and metabolite chromatography. Nε,Nε,Nε-Trimethyllysine hydrochloride (TML) is a highly polar, non-proteinogenic amino acid that serves as a critical precursor in carnitine biosynthesis and plays a major role in epigenetic regulation.

Due to its permanent positive charge (quaternary ammonium group), extreme hydrophilicity, and lack of a strong UV chromophore, TML presents a "perfect storm" of chromatographic challenges. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you achieve baseline resolution and high sensitivity.

Part 1: Core Troubleshooting Guide & FAQs

Q1: Why does TML elute in the void volume on my standard C18 column, and how can I increase retention? A1: TML is a zwitterion at most pH levels, possessing a permanently charged quaternary amine and a carboxylic acid. On a standard reversed-phase (RP) C18 column, TML's extreme hydrophilicity prevents it from partitioning into the hydrophobic stationary phase, causing it to elute immediately in the void volume ( ). Solution: You must fundamentally shift the chromatographic mechanism. The most robust approach is Hydrophilic Interaction Liquid Chromatography (HILIC) [1]. In HILIC, a polar stationary phase (e.g., Amide, bare silica, or Zwitterionic/ZIC) is used with a highly organic mobile phase (typically >70% acetonitrile). The mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface, allowing highly polar compounds like TML to be strongly retained[1].

Q2: I am using Ion-Pairing Chromatography (IPC) with 0.1% TFA, but my TML peaks are broad, tailing, and poorly retained. How do I fix this? A2: Trifluoroacetic acid (TFA) is a very weak ion-pairing reagent. While it lowers the pH to protonate the carboxylic acid, its short alkyl chain does not provide enough hydrophobicity to retain the highly polar quaternary amine of TML effectively. Furthermore, peak tailing occurs because the positively charged quaternary amine interacts with residual, unendcapped silanols on the silica backbone via secondary electrostatic interactions. Solution: Switch to a stronger, more hydrophobic ion-pairing reagent such as Heptafluorobutyric acid (HFBA) (0.05% - 0.1%) or an alkyl sulfonate like Sodium octanesulfonate (5-10 mM)[2]. These reagents form a neutral, hydrophobic complex with TML, significantly increasing its retention on a C18 column while simultaneously masking residual silanols to sharpen the peak. Note: IPC reagents require extended column equilibration times (often >20 column volumes) and can cause ion suppression in MS detection.

Q3: TML lacks a strong UV chromophore. How can I improve detection sensitivity and resolution simultaneously without an LC-MS/MS? A3: TML only absorbs weakly at low UV wavelengths (<210 nm), which is highly susceptible to baseline drift and mobile phase interference. To achieve high sensitivity and resolve the retention issue on RP-HPLC simultaneously, perform pre-column derivatization using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) [3]. Mechanism: FMOC-Cl reacts with the primary -amino group of TML under mildly alkaline conditions (pH 9-10)[4]. The addition of the bulky, aromatic FMOC group drastically increases the hydrophobicity of TML, allowing it to be strongly retained and resolved on a standard C18 column. It also enables highly sensitive detection (UV at 262 nm or Fluorescence at Ex: 266 nm / Em: 315 nm)[3].

Part 2: Method Selection & Visual Workflows

G Start TML Analysis Required MS Is LC-MS/MS Available? Start->MS HILIC HILIC Mode (Amide/ZIC Column) MS->HILIC Yes (Preferred) IPC Ion-Pairing RP-HPLC (HFBA / Alkyl Sulfonates) MS->IPC Yes (Alternative) Deriv Pre-Column Derivatization (FMOC-Cl) MS->Deriv No (UV/FL only) RP Standard RP-HPLC (C18 Column) Deriv->RP Adds Hydrophobicity & Chromophore

Decision tree for selecting the optimal HPLC method for TML analysis based on detector availability.

Quantitative Data Summary: HPLC Mode Comparison for TML
Chromatographic ModeStationary PhaseMobile Phase AdditivesRelative TML RetentionPeak ShapeMS CompatibilityBest Detection Method
Standard RP-HPLC C18 / C80.1% Formic Acid / TFAPoor ( )TailingExcellentMS/MS (Poor UV)
Ion-Pairing (IPC) C18HFBA or OctanesulfonateGood ( )SharpPoor (Suppression)UV (205 nm) / MS (Low)
HILIC Amide / ZIC10 mM Ammonium FormateExcellent ( )SharpExcellentMS/MS
Derivatization-RP C180.1% Formic Acid / TFAExcellent ( )SharpGoodFluorescence / UV

Part 3: Step-by-Step Experimental Methodologies

Protocol A: HILIC-MS/MS Workflow for Intact TML Analysis

This is the gold-standard method for analyzing underivatized TML, leveraging the orthogonal retention mechanism of HILIC[1].

  • Column Selection: Use a Zwitterionic (ZIC-HILIC) or Amide-bonded stationary phase (e.g., 150 mm × 2.1 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Causality: The buffer controls the ionization state of the stationary phase and analyte, ensuring reproducible partitioning).

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0–2 min: 90% B (Isocratic hold to establish the water layer).

    • 2–10 min: Linear gradient from 90% B down to 50% B.

    • 10–12 min: Hold at 50% B to elute strongly retained polar matrix components.

    • 12–20 min: Re-equilibrate at 90% B. (Critical: HILIC requires at least 10 column volumes for the water layer to re-establish).

  • Sample Dilution: Dilute aqueous TML samples at least 1:3 with Acetonitrile prior to injection. Injecting highly aqueous samples in HILIC disrupts the localized water layer on the column, causing severe peak distortion[1].

Protocol B: FMOC Pre-Column Derivatization for RP-HPLC-UV/FL

If MS is unavailable, derivatization is mandatory. This self-validating protocol utilizes a quenching step to prevent excess reagent from interfering with the chromatogram[4].

G Sample TML Sample (Aqueous) Reaction Incubation (Room Temp, 10 min) Sample->Reaction Buffer Borate Buffer (pH 9.5) Buffer->Reaction Reagent FMOC-Cl (in Acetonitrile) Reagent->Reaction Quench Quenching (Adamantanamine) Reaction->Quench Analysis RP-HPLC Analysis (UV/FL) Quench->Analysis

Workflow for pre-column FMOC derivatization of TML to enable RP-HPLC retention and UV/FL detection.

  • Reagent Preparation:

    • Buffer: Prepare 0.1 M Sodium Borate buffer, adjusted to pH 9.5.

    • Derivatizing Agent: Dissolve FMOC-Cl in anhydrous Acetonitrile to a concentration of 15 mM.

    • Quenching Agent: Prepare a 50 mM solution of 1-Adamantanamine (or Glycine) in water.

  • Reaction: In an HPLC autosampler vial, mix 50 µL of the TML sample with 50 µL of Borate buffer. Add 50 µL of the FMOC-Cl reagent.

  • Incubation: Vortex briefly and incubate at room temperature for exactly 10 minutes. The alkaline pH deprotonates the -amine of TML, allowing nucleophilic attack on the FMOC-Cl[4].

  • Quenching (Self-Validation Step): Add 50 µL of the Quenching Agent. Incubate for 2 minutes. (Causality: FMOC-Cl reacts with water to form FMOC-OH, which elutes as a massive, broad peak that can obscure analytes. Adamantanamine reacts with excess FMOC-Cl to form a highly hydrophobic complex that elutes far later in the run, keeping the analytical window clean).

  • HPLC Analysis: Inject 10 µL onto a C18 column. Use a standard gradient of Water/Acetonitrile (both containing 0.1% TFA). Detect via Fluorescence (Ex: 266 nm, Em: 315 nm)[3].

References

  • Servillo, L., Giovane, A., Cautela, D., Castaldo, D., & Balestrieri, M. L. (2014). "Where Does Nε-Trimethyllysine for the Carnitine Biosynthesis in Mammals Come from?" PLoS ONE, 9(1), e84589. URL:[Link]

  • Vernez, L., Herrin, M., et al. (2002). "Analysis of carnitine biosynthesis metabolites in urine by HPLC-electrospray tandem mass spectrometry." Clinical Chemistry, PubMed. URL:[Link]

  • Agilent Technologies. (2018). "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Technical Overview. URL:[Link]

  • Jámbor, A., & Molnár-Perl, I. (2009). "Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride: Literature overview and further study." Journal of Chromatography A, PubMed. URL: [Link]

Sources

Optimization

Overcoming ion suppression in Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride LC-MS/MS analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the analytical challenges of quantifying highly polar metabolites.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the analytical challenges of quantifying highly polar metabolites. Nε,Nε,Nε-Trimethyllysine hydrochloride (TML) is a critical precursor to trimethylamine N-oxide (TMAO), a prominent biomarker for cardiovascular disease risk[1].

Because of its extreme polarity (XlogP ~ -6.2) and permanently charged quaternary amine, TML exhibits virtually zero retention on traditional Reversed-Phase Liquid Chromatography (RPLC) columns[2]. Consequently, it elutes in the void volume alongside a massive influx of endogenous salts, proteins, and phospholipids. In an Electrospray Ionization (ESI) source, these co-eluting matrix components outcompete TML for available charge droplets, leading to severe ion suppression —a phenomenon where the analyte signal is artificially quenched, destroying assay sensitivity and reproducibility.

This guide provides a self-validating framework to diagnose, troubleshoot, and permanently resolve ion suppression in TML workflows.

TML_Pathway Diet Dietary Precursors (Proteins) TML Nε,Nε,Nε-Trimethyllysine (TML) Diet->TML Proteolysis TMA Trimethylamine (TMA) TML->TMA Gut Microbiota TMAO Trimethylamine N-oxide (TMAO) TMA->TMAO Hepatic FMO3 CVD Cardiovascular Disease Risk Marker TMAO->CVD Atherosclerosis

Biological pathway of TML metabolism by gut microbiota and hepatic enzymes into TMAO.

Diagnostic FAQs

Q: How do I definitively prove that my TML signal loss is due to ion suppression and not poor extraction recovery? A: Use the Post-Column Infusion (PCI) method. Infuse a continuous stream of pure TML standard into the mass spectrometer post-column while simultaneously injecting a blank extracted matrix sample. If you observe a sudden dip in the baseline TML signal exactly at the retention time where your sample TML normally elutes, you have confirmed matrix-induced ion suppression.

Q: Can I just use a standard C18 column with a highly aqueous mobile phase to retain TML? A: No. Even with a 100% aqueous mobile phase, the permanently charged quaternary amine on TML prevents partitioning into the hydrophobic C18 stationary phase. You must change the chromatographic retention mechanism entirely to Hydrophilic Interaction Liquid Chromatography (HILIC)[2].

Q: Why is my internal standard not correcting for the suppression? A: If you are using a structural analog (e.g., a different amino acid) instead of a Stable Isotope-Labeled Internal Standard (SIL-IS), it will likely elute at a different retention time and experience a different matrix environment. You must use a co-eluting SIL-IS, such as d9-TML , which experiences the exact same ionization suppression, allowing the ratio of Analyte/IS to remain constant[1],[3].

Mechanistic Troubleshooting Workflow

TML_Workflow A TML in Biological Matrix (Highly Polar, XlogP ~ -6.2) B Standard RPLC Analysis (C18 Column) A->B C Void Volume Co-elution with Salts & Phospholipids B->C D Severe ESI Ion Suppression Signal Quenching C->D E Mitigation 1: HILIC Chromatography D->E Retain polar analytes F Mitigation 2: WCX Solid Phase Extraction D->F Remove matrix G Mitigation 3: d9-TML Internal Standard D->G Correct variance H Robust TML Quantification (Matrix Factor ~ 98-102%) E->H F->H G->H

Workflow for diagnosing and mitigating ion suppression in TML LC-MS/MS analysis.

Troubleshooting Matrix & Quantitative Benchmarks

When optimizing your assay, refer to these field-proven benchmarks to validate your system's performance.

Troubleshooting Matrix
SymptomRoot CauseMechanistic SolutionExpected Impact
Signal quenching at tR = 0.5-1.0 min Void volume co-elution (RPLC)Switch to HILIC (e.g., BEH Amide) to retain polar compounds[4].Matrix Factor (MF) improves from <30% to >90%.
Irreproducible peak areas Phospholipid accumulation on columnImplement Mixed-Mode Weak Cation Exchange (WCX) SPE.%RSD drops from >25% to <5%.
Drifting retention times in HILIC Insufficient column equilibrationIncrease equilibration time to 10-15 column volumes.RT stability achieves <0.1 min shift.
Non-linear calibration curve ESI droplet saturation at high concentrationsDilute sample or reduce injection volume (e.g., 1-2 µL).R² improves to >0.995[5].
Quantitative Comparison: RPLC vs. HILIC for TML
ParameterReversed-Phase LC (C18)HILIC (BEH Amide)
Retention Time (min) 0.6 (Elutes in Void Volume)4.5 (Adequately Retained)
Matrix Factor (%) 22% (Severe Suppression)98% (Negligible Suppression)
Extraction Recovery (%) 65% (Protein Ppt alone)92% (PPT + WCX SPE)
LLOQ (µmol/L) ~ 0.500.03 - 0.10[5]

Self-Validating Experimental Protocols

To completely eliminate ion suppression, you must combine orthogonal sample preparation with appropriate chromatography. The following protocols are designed with built-in mechanistic causality.

Protocol A: Mixed-Mode Weak Cation Exchange (WCX) SPE

Causality Insight: Because TML contains a permanently charged quaternary amine, it cannot be neutralized by pH adjustment. If you use a Strong Cation Exchange (MCX) sorbent, TML will bind irreversibly unless you use highly concentrated salt buffers, which ruins MS compatibility. Instead, we use a Mixed-Mode Weak Cation Exchange (WCX) sorbent. The WCX sorbent utilizes carboxylic acid groups. By dropping the pH below 2 during the elution step, we neutralize the stationary phase, breaking the electrostatic interaction and cleanly eluting the permanently charged TML.

  • Sample Pre-treatment : Spike 50 µL of plasma with 10 µL of d9-TML internal standard[1]. Add 150 µL of 1% ammonium hydroxide in water. Validation: Basic conditions neutralize weak endogenous bases so they do not bind to the WCX sorbent, reducing competition for binding sites.

  • Condition/Equilibrate : Pass 1 mL Methanol, followed by 1 mL Water through the WCX plate.

  • Load : Apply the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous) : 1 mL of 5% ammonium hydroxide in water. Validation: Locks TML onto the ionized carboxylic acid sorbent while washing away unbound neutrals and neutralized weak bases.

  • Wash 2 (Organic) : 1 mL of 100% Methanol. Validation: Removes hydrophobic interferences (e.g., phospholipids) that are the primary drivers of downstream ion suppression.

  • Elute : 2 x 500 µL of 2% Formic Acid in Methanol. Validation: The low pH neutralizes the carboxylic acid groups on the WCX sorbent (pKa ~ 4.5). The electrostatic interaction is broken, releasing TML into the organic eluate.

  • Reconstitute : Evaporate under N₂ and reconstitute in 90:10 Acetonitrile:Water with 10 mM Ammonium Formate. Validation: Matches the highly organic initial conditions of the HILIC gradient to prevent peak distortion and solvent effects[2].

Protocol B: HILIC LC-MS/MS Method

Causality Insight: In HILIC, water acts as the strong eluting solvent. Starting with a highly organic mobile phase forces polar analytes like TML to partition into a water-enriched layer on the stationary phase, retaining them well past the suppression zone[4].

  • Column : BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent zwitterionic column (e.g., ZIC-pHILIC).

  • Mobile Phase A : 10 mM Ammonium Formate in Water with 0.125% Formic acid.

  • Mobile Phase B : 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.125% Formic acid. Validation: Ammonium formate provides the ionic strength necessary to shield secondary electrostatic interactions between TML and the silica backbone, ensuring sharp, symmetrical peak shapes[2].

  • Gradient :

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 4.0 min: Linear gradient to 50% B

    • 4.0 - 5.0 min: Hold at 50% B (Elution of TML occurs here)

    • 5.1 - 8.0 min: Re-equilibrate at 95% B

  • MS/MS Detection (Positive ESI) : Monitor the specific MRM transitions for TML (e.g., m/z 189.1 → 84.1 / 130.1) and d9-TML. Ensure the source temperature and desolvation gas flow are optimized for highly aqueous elution conditions.

References

  • Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk - PMC. nih.gov.
  • Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome D
  • Quantification of trimethylamine-N-oxide (TMAO) and its main related trimethylammonium-containing compounds in human plasma by LC-MS/MS - PubMed. nih.gov.
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. lcms.cz.
  • Quantifying Precision Loss in Targeted Metabolomics Based on Mass Spectrometry and Nonmatching Internal Standards | Analytical Chemistry. acs.org.

Sources

Troubleshooting

Optimizing tissue extraction efficiency for Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride

This guide is designed for researchers, scientists, and drug development professionals to provide expert-supported methodologies and troubleshooting for the efficient extraction of Nε,Nε,Nε-Trimethyllysine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-supported methodologies and troubleshooting for the efficient extraction of Nε,Nε,Nε-Trimethyllysine hydrochloride (TML) from tissue samples. Our focus is on ensuring scientific integrity, providing actionable insights, and enabling reproducible, high-quality results for downstream analysis, particularly Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to Nε,Nε,Nε-Trimethyllysine (TML)

Nε,Nε,Nε-Trimethyllysine is a post-translationally modified amino acid that serves as a crucial precursor in the biosynthesis of L-carnitine, a molecule essential for fatty acid metabolism and energy production.[1] TML is liberated from the lysosomal degradation of proteins like histones and myosin.[1] Given its role in cellular energy and potential as a biomarker, accurate quantification of TML in tissues is of significant interest.

TML is a highly polar, small molecule, which presents unique challenges during extraction from complex biological matrices. The primary goal of any extraction protocol is to efficiently isolate TML from the bulk of proteins, lipids, and other interfering substances while maximizing recovery and minimizing degradation.

Core Principles of TML Tissue Extraction

An effective TML extraction workflow is a multi-step process designed to systematically remove interfering compounds. The efficiency of each step is critical for the final analytical outcome.

DOT Script for TML Extraction Workflow

TML_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction & Purification cluster_2 Analysis Tissue 1. Tissue Collection & Snap-Freezing Homogenization 2. Homogenization Tissue->Homogenization Cryogenic Grinding Bead Beating Precipitation 3. Protein Precipitation (e.g., Acetonitrile, TCA) Homogenization->Precipitation Addition of Precipitant Centrifugation1 4. Centrifugation Precipitation->Centrifugation1 Supernatant Supernatant (Contains TML) Centrifugation1->Supernatant Pellet Protein Pellet (Discard) Centrifugation1->Pellet SPE 5. Solid-Phase Extraction (SPE) (Optional Cleanup) Supernatant->SPE Further Purification Drydown 6. Solvent Evaporation Supernatant->Drydown Direct Analysis Path SPE->Drydown Reconstitution 7. Reconstitution Drydown->Reconstitution Analysis 8. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Optimized workflow for Nε,Nε,Nε-Trimethyllysine (TML) tissue extraction.

Troubleshooting Guide: Common Issues in TML Tissue Extraction

This section addresses specific problems that can arise during the extraction process, providing their likely causes and validated solutions.

Problem/Observation Potential Causes Recommended Solutions & Explanations
Low TML Recovery 1. Incomplete Homogenization: Tissue matrix not fully disrupted, trapping TML.[2] 2. Inefficient Protein Precipitation: TML co-precipitates with proteins.[3] 3. Suboptimal pH of Extraction Buffer: TML is a zwitterion; its charge state can affect solubility and recovery. 4. Analyte Loss during Solvent Evaporation: TML may be lost if drying is too aggressive (high temperature).1. Optimize Homogenization: For tough tissues like muscle, use bead beating with ceramic beads or cryogenic grinding.[2] Ensure no visible tissue fragments remain. For softer tissues, a Dounce or rotor-stator homogenizer may suffice.[4] 2. Select Appropriate Precipitant: Acetonitrile (ACN) is generally effective. Use a 3:1 ratio of cold ACN to tissue homogenate. Trichloroacetic acid (TCA) is also highly effective but can be harsh; if used, ensure it is thoroughly removed.[5] 3. Acidify the Extraction Buffer: Maintain a slightly acidic pH (e.g., by adding 0.1% formic acid) to ensure TML is protonated and remains in the aqueous phase. 4. Gentle Evaporation: Use a centrifugal vacuum concentrator (e.g., SpeedVac) with no or low heat. Avoid prolonged drying.
High Variability Between Replicates 1. Inconsistent Homogenization: Non-uniform disruption leads to variable starting material.[6] 2. Inconsistent Pipetting of Viscous Homogenate: The tissue/solvent mixture can be difficult to pipette accurately. 3. Matrix Effects in LC-MS/MS: Co-eluting endogenous compounds suppress or enhance TML ionization.[7][8][9]1. Standardize Homogenization Protocol: Use a consistent tissue weight-to-buffer ratio. For bead beaters, use the same bead size, material, and agitation time/speed for all samples.[2] 2. Use Positive Displacement Pipettes: For viscous liquids, these provide better accuracy than air displacement pipettes. Alternatively, weigh the homogenate aliquots. 3. Incorporate Stable Isotope-Labeled Internal Standard: Add a known amount of TML-d9 to the homogenization buffer. This co-extracts with the endogenous TML and effectively normalizes for extraction variability and matrix effects during LC-MS analysis.
Poor Chromatographic Peak Shape 1. High Salt Concentration in Final Extract: Interferes with reversed-phase chromatography. 2. Particulate Matter Injected onto LC Column: Clogs the column frit. 3. Incompatible Reconstitution Solvent: Solvent may be too strong, causing peak fronting.1. Desalting Step: If high salt buffers were used, incorporate a solid-phase extraction (SPE) step. A mixed-mode or cation exchange SPE cartridge can be effective for retaining and eluting TML while washing away salts. 2. Centrifuge/Filter Before Injection: After reconstitution, spin the samples at high speed (>12,000 x g) for 10 minutes and transfer the supernatant to a new vial, or use a syringe filter (0.22 µm). 3. Optimize Reconstitution Solvent: Reconstitute the dried extract in the initial mobile phase of your LC gradient (e.g., 95% Water, 5% ACN, 0.1% Formic Acid). This ensures proper focusing of the analyte on the column head.
Interfering Peaks in Mass Spectrometry 1. Co-extraction of Isobaric/Isomeric Compounds: Other small molecules have the same mass or fragment similarly to TML.[10][11] 2. Contamination from Labware: Plasticizers or other leached compounds can interfere. 3. Carryover from Previous Injections: TML can be "sticky" in some LC systems.1. Improve Chromatographic Separation: Use a longer gradient or a different column chemistry (e.g., HILIC for polar compounds) to resolve TML from interferences. Optimize MS/MS transitions to be highly specific. 2. Use High-Quality Consumables: Employ polypropylene tubes and pipette tips from reputable suppliers. Run a "blank" extraction (no tissue) to check for background contamination. 3. Optimize LC Wash Method: Use a strong needle wash solution (e.g., containing organic solvent and acid) and ensure the wash cycle is sufficiently long between samples.

Frequently Asked Questions (FAQs)

Q1: What is the best way to homogenize tough, fibrous tissues like skeletal or cardiac muscle for TML extraction? A: For fibrous tissues, mechanical disruption is critical. Cryogenic grinding (grinding the tissue in liquid nitrogen with a mortar and pestle) is the gold standard as it effectively disrupts the tissue structure while the low temperature minimizes enzymatic degradation.[4] Alternatively, bead beating with stainless steel or ceramic beads in a homogenizer like a Precellys or TissueLyser is highly effective and offers better throughput.[2]

Q2: Which protein precipitation solvent is best for TML? A: Cold acetonitrile (ACN) is highly recommended. It efficiently precipitates proteins while keeping small polar molecules like TML in the supernatant. A final concentration of 75-80% ACN is typically effective.[1] Methanol can also be used, but ACN often yields a cleaner protein pellet. Trichloroacetic acid (TCA) provides very efficient precipitation but can be harsh, potentially hydrolyzing other molecules, and must be thoroughly removed before LC-MS analysis, often via ether extraction, which adds complexity.[12][5]

Q3: Is a Solid-Phase Extraction (SPE) step always necessary? A: Not always, but it is highly recommended for achieving the highest data quality, especially for low-abundance TML or complex tissues.[13][14] A well-chosen SPE protocol can significantly reduce matrix effects by removing salts, phospholipids, and other interfering compounds that protein precipitation alone does not.[7][9] For TML, a strong cation exchange or mixed-mode SPE cartridge is often the most effective choice.

Q4: My TML signal is being suppressed in the mass spectrometer. How can I fix this? A: Ion suppression is a classic matrix effect.[7][8] The first line of defense is to use a stable isotope-labeled internal standard (e.g., Trimethyllysine-d9). This will co-elute and experience the same suppression, allowing for accurate quantification. To reduce the suppression itself, improve your sample cleanup. This could involve optimizing your protein precipitation or adding an SPE step.[13] You can also try diluting your sample extract; sometimes this is enough to reduce the concentration of interfering matrix components below the level where they cause significant suppression.

Q5: Can I store my tissue homogenate before completing the extraction? A: Yes. After homogenization in a buffer (ideally containing protease inhibitors), you can store the homogenate at -80°C for an extended period. However, it is best practice to proceed with the protein precipitation step as soon as possible to minimize any potential for analyte degradation. Once proteins are precipitated and removed, the resulting supernatant containing TML is generally more stable.

Experimental Protocols

Protocol 1: Standard TML Extraction from Soft Tissues (e.g., Liver, Kidney)
  • Preparation: Pre-chill all buffers and a microcentrifuge to 4°C. Prepare the extraction buffer: 80% Acetonitrile / 20% Water with 0.1% Formic Acid. Add a known concentration of stable isotope-labeled internal standard (e.g., TML-d9) to this buffer.

  • Homogenization: Weigh approximately 20-50 mg of frozen tissue into a 2 mL bead beating tube containing ceramic beads. Add 1 mL of cold extraction buffer per 50 mg of tissue.

  • Disruption: Homogenize the tissue using a bead beater (e.g., Precellys 24) for two cycles of 20 seconds at 5500 rpm, with a 1-minute rest on ice in between.

  • Protein Precipitation & Incubation: Incubate the homogenate at -20°C for 30 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, being careful not to disturb the protein pellet.

  • Drying: Evaporate the solvent to dryness using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the pellet in 100 µL of LC-MS grade water with 0.1% formic acid (or the initial mobile phase). Vortex thoroughly and centrifuge at 12,000 x g for 5 minutes to pellet any insoluble debris.

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Enhanced TML Extraction with SPE Cleanup

Follow steps 1-6 from Protocol 1.

  • SPE Conditioning: Condition a mixed-mode or strong cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from step 6 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and weakly bound interferences.

  • Elution: Elute the TML with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on TML, releasing it from the sorbent.

  • Drying & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in steps 7-8 of Protocol 1.

  • Analysis: Proceed with LC-MS/MS analysis.

DOT Script for TML Chemical Structure

TML_Structure cluster_structure TML Nε,Nε,Nε-Trimethyllysine N1 H₃N⁺- C_alpha CH C_alpha->N1 COO COO⁻ C_alpha->COO Side_chain_start C_alpha->Side_chain_start C1 -(CH₂)₄- Side_chain_start->C1 N_epsilon -N⁺(CH₃)₃ C1->N_epsilon

Caption: Chemical structure of Nε,Nε,Nε-Trimethyllysine (TML).

Conclusion

Optimizing the extraction of Nε,Nε,Nε-Trimethyllysine hydrochloride from tissue is a methodical process that requires careful consideration of tissue type, homogenization technique, and cleanup strategy. By understanding the principles behind each step and proactively addressing common challenges such as low recovery and matrix effects, researchers can develop robust and reproducible workflows. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification. This guide provides the foundational knowledge and practical troubleshooting steps to empower scientists to generate high-quality data for their research and development endeavors.

References

  • Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolite interference analysis in biological samples. Retrieved from [Link]

  • Li, S., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Analytical Chemistry.
  • Bio-Synthesis Inc. (2014, September 4). Protein Precipitation Methods for Proteomics. Retrieved from [Link]

  • Grognuz, A., et al. (2014). Current Methods for Skeletal Muscle Tissue Repair and Regeneration.
  • Cole-Parmer. (n.d.). Tissue Homogenization and Cell Lysis. Retrieved from [Link]

  • Goldberg, S. (2021).
  • Doucette, A. A., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research.
  • Becker, G. (n.d.).
  • Zhang, D. (2023). Methods and techniques for tissue homogenization: A comprehensive review.
  • Pion Inc. (2016, May 12). Tissue Homogenization: 4 Viable Techniques. Retrieved from [Link]

  • Linder, M., et al. (2018). Homogenization of tissues via picosecond-infrared laser (PIRL)
  • Stoll, D. R. (2025, March 10).
  • Anytime Fitness. (2024, March 19). How to Speed Up Muscle Strain Recovery: 8 Proven Tips. Retrieved from [Link]

  • Muscle Lab. (2025, July 7). How to Speed Up Muscle Strain Recovery: The Best Methods Backed by Science. Retrieved from [Link]

  • Jafari, M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst.
  • ResearchGate. (n.d.). Solid Phase Extraction and L-lysine. Retrieved from [Link]

  • H-G, K., et al. (2023).
  • Biotage. (n.d.). Choosing the solid-phase extraction media for synthetic peptide clean-up. Retrieved from [Link]

  • De Boevre, M., et al. (2012). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. Food Additives & Contaminants: Part A.
  • Dodig, S. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica.
  • Body Advance. (2025, July 24). How to Speed Up Muscle Strain Recovery: Effective Tips for Quick Healing. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Evaluation Of Sample Extract Cleanup Using Solid-Phase Extraction Cartridges. Retrieved from [Link]

  • Panther Sports Medicine. (2021, May 4). 4 Proven Ways to Speed Up Muscle Injury Recovery. Retrieved from [Link]

  • Waters Corporation. (n.d.). OPTIMIZED PASS-THROUGH SPE CLEANUP FOR LC-MS/MS MULTI-RESIDUE VETERINARY DRUG ANALYSIS. Retrieved from [Link]

  • Wang, S., et al. (2023). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical Analysis.
  • DeSouza, L. V., et al. (2015).
  • Barr, J. R., et al. (2025). Optimization of Extraction Methods for the Quantification of Proteins in Mammalian Tissues. Analytical Chemistry.
  • Wang, W., et al. (2008). Optimizing protein extraction from plant tissues for enhanced proteomics analysis.
  • Shilo, A., et al. (2015). Traceless semisynthesis of a set of histone 3 species bearing specific lysine methylation marks.
  • Wang, W., et al. (2008). Optimizing protein extraction from plant tissues for enhanced proteomics analysis.

Sources

Optimization

Addressing Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride solubility issues in aqueous buffer solutions

Welcome to the technical support guide for Nε,Nε,Nε-Trimethyllysine hydrochloride (TML-HCl). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encounte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Nε,Nε,Nε-Trimethyllysine hydrochloride (TML-HCl). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound, particularly concerning its solubility in aqueous buffer systems. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by our users. We've structured this in a question-and-answer format to help you quickly find the information you need.

Q1: I'm having trouble dissolving Nε,Nε,Nε-Trimethyllysine hydrochloride. What is its expected solubility?

Answer: This is a frequent and important question, as the reported solubility can vary significantly based on the solvent system used. It is crucial to distinguish between solubility in pure water and in buffered solutions.

Nε,Nε,Nε-Trimethyllysine hydrochloride is generally considered to have high solubility in water.[1][2] However, its solubility can be markedly lower in common buffers like Phosphate-Buffered Saline (PBS). This discrepancy is a primary source of experimental issues.

Here is a summary of reported solubility data:

Solvent SystemReported SolubilitySource
H₂O~175-250 mg/mL (may require sonication)MedChemExpress[1][2]
PBS (pH 7.2)~1 mg/mLCayman Chemical[3]

The key takeaway is that while the compound is highly water-soluble, the presence of salts in buffer systems (like phosphates in PBS) can significantly decrease its solubility. This is likely due to the "common ion effect" and "salting out" phenomena, where high concentrations of ions in the solution reduce the solvation of the TML-HCl molecule.

Q2: Why won't my TML-HCl dissolve completely in my buffer, even at a concentration of 1 mg/mL?

Answer: If you are experiencing insolubility even at concentrations reported to be achievable, several factors could be at play. The issue often traces back to the method of preparation or the specific composition of the buffer.

Below is a troubleshooting workflow to diagnose and solve the problem.

G cluster_start cluster_workflow cluster_troubleshoot Troubleshooting Steps start Start: Weigh TML-HCl powder add_solvent Add small volume of chosen aqueous buffer start->add_solvent vortex Vortex/Mix vigorously add_solvent->vortex dissolved Is the solid fully dissolved? vortex->dissolved sonicate 1. Use bath sonication for 5-10 minutes dissolved->sonicate No success Solution Ready for Experiment dissolved->success Yes warm 2. Warm gently to 37°C (use with caution) sonicate->warm check_ph 3. Check & Adjust pH (if buffer allows) warm->check_ph remake 4. Prepare fresh stock in pure H₂O, then dilute check_ph->remake remake->success Dilute into final buffer

Caption: Troubleshooting workflow for dissolving TML-HCl.

Causality Behind the Steps:

  • Vigorous Mixing: TML-HCl is a fine powder[4][5] that can clump. Mechanical agitation is essential to break up aggregates and maximize the surface area exposed to the solvent.

  • Sonication: Ultrasonic baths provide high-frequency energy that can disrupt intermolecular forces in the crystal lattice, accelerating the dissolution process without excessive heating.

  • Gentle Warming: Increasing the temperature can enhance the solubility of many compounds. However, this should be done cautiously. We do not recommend storing aqueous solutions for more than a day, and elevated temperatures can decrease the stability of the solution.[3]

  • pH Adjustment: The TML molecule has both a primary amine and a carboxylic acid group, in addition to the permanently positive quaternary ammonium group.[6][7] Its net charge and hydrogen bonding potential are therefore pH-dependent. In highly acidic or basic conditions, solubility might change. However, for most biological experiments, the buffer pH is fixed near neutral.

  • Prepare Stock in Water: This is the most reliable solution. By dissolving the TML-HCl at a high concentration in ultrapure water first (see Protocol 1), you can then dilute this stock solution into your final, more complex buffer. The small volume of water added during dilution is unlikely to significantly alter the final buffer composition.

Q3: How should I prepare and store stock solutions of TML-HCl?

Answer: Proper preparation and storage are critical for experimental reproducibility. Given the potential for instability in aqueous solutions, we recommend the following procedures.

For long-term storage, TML-HCl should be stored as a solid at -20°C, where it is stable for at least four years. [3]

For solutions, the storage recommendations are:

Storage TemperatureRecommended DurationSource
-80°CUp to 6 monthsMedChemExpress[8]
-20°CUp to 1 monthMedChemExpress[8]
4°C / Room TempNot recommended for more than one dayCayman Chemical[3]

Key Principle: Repeated freeze-thaw cycles should be avoided as they can degrade the compound. Once a stock solution is prepared, it is best practice to aliquot it into single-use volumes and store them at -80°C.[8]

Experimental Protocols
Protocol 1: Preparation of a High-Concentration TML-HCl Stock Solution in Water

This protocol describes the preparation of a 100 mg/mL stock solution in ultrapure water, which can then be diluted into your experimental buffer.

Materials:

  • Nε,Nε,Nε-Trimethyllysine hydrochloride (CAS: 55528-53-5)[9]

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator

  • Sterile 0.22 µm syringe filter (optional, for cell-based assays)

Procedure:

  • Weighing: Accurately weigh the desired amount of TML-HCl powder in a suitable tube. For example, for 1 mL of a 100 mg/mL solution, weigh 100 mg.

  • Initial Solvation: Add approximately 80% of the final desired volume of ultrapure water. For a 1 mL final volume, add 800 µL.

  • Vortexing: Cap the tube securely and vortex vigorously for 1-2 minutes. The solution may appear cloudy or have visible particulates.

  • Sonication: Place the tube in a bath sonicator. Sonicate for 10-15 minutes, or until the solution becomes clear. Check the tube periodically.

  • Final Volume Adjustment: Once the solid is fully dissolved, add ultrapure water to reach the final desired volume (e.g., bring the total volume to 1 mL). Mix gently by inversion.

  • Sterilization (Optional): If the solution will be used in sterile cell culture, pass it through a 0.22 µm syringe filter into a new sterile tube. This is a critical step to prevent contamination.[8]

  • Aliquoting and Storage: Immediately dispense the stock solution into single-use aliquots. Store them at -80°C for long-term use (up to 6 months).[8]

Technical Summary
  • Compound: Nε,Nε,Nε-Trimethyllysine hydrochloride

  • Molecular Formula: C₉H₂₀N₂O₂ · HCl[4]

  • Molecular Weight: 224.73 g/mol [5][6]

  • Appearance: White powder[4][5]

  • Key Function: A precursor in the biosynthesis of L-carnitine and involved in epigenetic regulation.[3][7]

The primary challenge in handling TML-HCl is its reduced solubility in high-salt buffers compared to pure water. The most effective strategy to overcome this is to prepare a concentrated stock solution in ultrapure water, which can then be diluted to the final working concentration in the desired experimental buffer. Always prioritize fresh preparation or use properly stored aliquots to ensure the integrity of your results.

References
  • PubChem. N epsilon, N epsilon, N epsilon-Trimethyllysine hydrochloride. Available from: [Link]

  • Strijbis, K., Vaz, F.M., and Distel, B. (2010). Enzymology of the carnitine biosynthesis pathway. IUBMB Life, 62(5), 357-362. Available from: [Link]

  • Løland, K.H., et al. (2013). The association between progression of atherosclerosis and the methylated amino acids asymmetric dimethylarginine and trimethyllysine. PLoS ONE, 8(6), e64774. Available from: [Link]

  • Al-Salami, H., et al. (2020). Trimethyllysine: From Carnitine Biosynthesis to Epigenetics. Molecules, 25(10), 2372. Available from: [Link]

  • Black, J. C., Van Rechem, C., & Whetstine, J. R. (2012). Histone lysine methylation dynamics: establishment, regulation, and biological impact. Molecular cell, 48(4), 491-507. Available from: [Link]

  • BEVITAL AS. Trimethyllysine. Available from: [Link]

  • Couture, J. F., et al. (2006). Catalytic roles for carbon-oxygen hydrogen bonding in SET domain lysine methyltransferases. Journal of Biological Chemistry, 281(4), 1924-1931. Available from: [Link]

  • MedChemExpress. Nε,Nε,Nε-Trimethyllysine chloride (Japanese site). Available from: [Link]

Sources

Troubleshooting

Evaluating freeze-thaw stability of Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride in biological samples

Troubleshooting & Method Validation Guide Welcome to the Senior Application Scientist Support Center. This portal is designed for researchers, bioanalytical scientists, and drug development professionals tasked with quan...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting & Method Validation Guide

Welcome to the Senior Application Scientist Support Center. This portal is designed for researchers, bioanalytical scientists, and drug development professionals tasked with quantifying Nε,Nε,Nε-Trimethyllysine hydrochloride (TML) in biological matrices (e.g., plasma, serum, urine). Here, we bridge the gap between stringent regulatory requirements and bench-level biochemical realities, focusing specifically on evaluating and troubleshooting freeze-thaw (FT) stability.

Biological Context & Analyte Properties

TML is a highly polar, methylated amino acid derivative and the obligate first intermediate in the endogenous biosynthesis of L-carnitine[1]. Because of its zwitterionic nature and endogenous presence, quantifying TML requires rigorous control of pre-analytical variables. Understanding its biological origin helps explain its behavior in protein-rich matrices during thermal stress.

G Prot Methylated Proteins TML Nε,Nε,Nε-Trimethyllysine (TML) Prot->TML Proteolysis HTML 3-Hydroxy-TML TML->HTML TML Dioxygenase TMABA 4-N-Trimethylaminobutyraldehyde HTML->TMABA HTML Aldolase GBB γ-Butyrobetaine (gBB) TMABA->GBB TMABA Dehydrogenase CAR L-Carnitine GBB->CAR gBB Dioxygenase

Biosynthetic pathway of L-Carnitine from Nε,Nε,Nε-Trimethyllysine (TML).

FAQs: Fundamentals of TML Freeze-Thaw Stability

Q1: Why is freeze-thaw stability critical for TML quantification in clinical samples? A: In pharmacokinetic (PK) and clinical studies, samples are rarely analyzed immediately. They are frozen at -80°C, shipped, and later thawed for analysis. Reanalysis (such as Incurred Sample Reanalysis) requires subsequent FT cycles. The FDA Bioanalytical Method Validation (BMV) Guidance mandates that analyte stability must be proven across multiple FT cycles to ensure that concentration changes reflect true biological variance, not pre-analytical degradation or handling artifacts[2][3].

Q2: What are the regulatory acceptance criteria for TML freeze-thaw stability? A: According to FDA guidelines, stability Quality Control (QC) samples must be compared against freshly prepared calibration standards. The mean concentration of the stability QCs must be within ±15% of their nominal concentration for small molecules like TML[4].

Q3: Does TML degrade enzymatically during the thawing process? A: TML itself is chemically stable; however, biological samples contain residual active enzymes if not properly quenched. More commonly, apparent "degradation" is actually a loss of analyte recovery due to matrix precipitation. Repeated freezing and thawing can denature plasma proteins, which may co-precipitate polar metabolites like TML or entrap them in the pellet during subsequent extraction steps[5].

Troubleshooting Guide: Addressing FT Instability & Matrix Effects

Issue 1: TML concentrations drop by >15% after the 3rd freeze-thaw cycle.

  • Causality: As plasma undergoes repeated FT cycles, lipoproteins and high-molecular-weight proteins denature and aggregate. Because TML is a highly polar molecule, it can become physically trapped in these micro-aggregates. When you perform protein precipitation (e.g., with acetonitrile), the trapped TML is spun down into the pellet, leading to artificially low recovery.

  • Solution: Ensure complete vortexing of the sample before taking an aliquot for extraction. If the issue persists, consider adding a small volume of mild detergent or acidifying the sample (e.g., 0.1% Formic Acid) prior to freezing to disrupt protein-metabolite interactions.

Issue 2: High variability (%CV > 15%) between replicates in FT stability QCs.

  • Causality: Uneven thawing or insufficient mixing. When plasma freezes, solute exclusion causes a concentration gradient known as cryoconcentration. If the sample is not thoroughly inverted and vortexed after reaching room temperature, aliquots taken from the top of the vial will have drastically different TML concentrations than those from the bottom.

  • Solution: Implement a strict Standard Operating Procedure (SOP) for thawing: thaw completely unassisted at room temperature, followed by a mandatory 10 seconds of vortexing before aliquoting.

Issue 3: Retention time shifts or peak tailing in LC-MS/MS after FT cycles.

  • Causality: Repeated FT cycles increase the amount of dissolved lipids and particulate matter that escape standard protein precipitation. These matrix components build up on the analytical column, altering the stationary phase chemistry and causing ion suppression or peak distortion.

  • Solution: Increase the centrifugation speed during sample preparation (e.g., 17,000 × g for 10 mins) to ensure a tightly packed pellet[1]. Additionally, incorporate a robust column wash step in your LC gradient using a high-elution-strength solvent.

Standardized Workflow: FDA-Compliant Freeze-Thaw Evaluation

To establish a self-validating system, follow this step-by-step methodology for evaluating TML stability. This protocol ensures that any observed instability is a true reflection of the analyte's behavior, isolated from preparation errors.

Workflow Start Spike TML in Blank Matrix (LQC & HQC) Aliquots Divide into Aliquots Start->Aliquots Freeze Freeze at -80°C (≥ 12 hours) Aliquots->Freeze Thaw Thaw at Room Temp (Unassisted) Freeze->Thaw CycleCheck Cycle < 3? Thaw->CycleCheck CycleCheck->Freeze Yes Extract Protein Precipitation (Acetonitrile + IS) CycleCheck->Extract No (Cycle 3+) LCMS LC-MS/MS Analysis Extract->LCMS Compare Compare to Fresh QCs (±15% Criteria) LCMS->Compare

Standardized freeze-thaw stability workflow for bioanalytical method validation.

Step-by-Step Methodology:

  • Preparation of QCs: Spike TML reference standard into a screened, blank biological matrix (e.g., human EDTA plasma) to create Low QC (LQC) and High QC (HQC) pools. Prepare a separate stock solution for these QCs to ensure independent verification from your calibration standards[6].

  • Aliquoting: Divide the pooled QCs into single-use aliquots (e.g., 250 µL) in cryovials to mimic actual study sample handling.

  • Initial Freezing: Store the aliquots at the intended storage temperature (typically -80°C) for a minimum of 24 hours.

  • Freeze-Thaw Cycling:

    • Thaw: Remove the designated FT aliquots and allow them to thaw completely unassisted at room temperature.

    • Refreeze: Return the aliquots to the -80°C freezer and keep them frozen for at least 12 hours between cycles[6].

    • Repeat: Perform this for a minimum of three cycles (FT1, FT2, FT3) to mimic real-world handling[2].

  • Sample Extraction: After the final thaw, vortex all samples thoroughly. Transfer 100 µL of plasma to a microcentrifuge tube. Add 200 µL of cold acetonitrile containing a stable-isotope-labeled internal standard (e.g., d9-TML) to precipitate proteins[1][7].

  • Centrifugation: Centrifuge at 17,000 × g for 5 to 10 minutes to pellet the denatured proteins[1].

  • LC-MS/MS Analysis: Transfer the clear supernatant to autosampler vials and analyze alongside freshly prepared calibration standards and fresh QCs[8].

Quantitative Data Presentation

The following table summarizes the expected stability profiles and regulatory acceptance criteria for TML in human plasma based on FDA guidelines and bioanalytical literature.

ParameterConditionAcceptance CriteriaTypical TML PerformanceTroubleshooting Action if Failed
Bench-Top Stability Room Temp (22°C) for 24h±15% of nominalStable up to 24hCheck for enzymatic degradation; consider adding protease inhibitors.
Freeze-Thaw (Cycle 1) -80°C to RT±15% of nominal~98% RecoveryEnsure complete thawing and vortexing to combat cryoconcentration.
Freeze-Thaw (Cycle 3) -80°C to RT (3x)±15% of nominal~94% RecoveryOptimize protein precipitation; check for analyte entrapment in pellet.
Long-Term Stability -80°C for 6 months±15% of nominalStableVerify freezer temperature logs and check vials for evaporation.
Autosampler Stability 4°C for 48h (Processed)±15% of nominalStableCheck for evaporation in pierced vials or analyte adsorption to glass.

Note: Recovery must be calculated by comparing the analytical results of the extracted FT samples with freshly prepared QCs to ensure the validity of the stability assessment[8].

Sources

Reference Data & Comparative Studies

Validation

Comparing Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride and L-carnitine in metabolic assays

Deciphering Metabolic Flux: A Comparative Guide to Nε,Nε,Nε-Trimethyllysine and L-Carnitine in Cellular Assays As a Senior Application Scientist, I frequently encounter a common methodological default in metabolic resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Deciphering Metabolic Flux: A Comparative Guide to Nε,Nε,Nε-Trimethyllysine and L-Carnitine in Cellular Assays

As a Senior Application Scientist, I frequently encounter a common methodological default in metabolic research: the automatic selection of L-carnitine to stimulate or rescue fatty acid oxidation (FAO) in cellular assays. While L-carnitine is undeniably the terminal effector for mitochondrial fatty acid transport, utilizing its upstream precursor, Nε,Nε,Nε-Trimethyllysine hydrochloride (TML), unlocks an entirely different tier of biological insight.

This guide provides an in-depth, objective comparison of TML and L-carnitine, detailing the causality behind their distinct behaviors in metabolic assays and providing self-validating protocols for their application.

The Mechanistic Divergence: Precursor vs. Effector

To understand how these two compounds perform in an assay, we must first isolate their positions within cellular metabolism.

L-Carnitine is the obligate carrier molecule that shuttles long-chain fatty acids across the impermeable inner mitochondrial membrane[1]. It directly feeds the CPT1/CACT/CPT2 enzymatic axis (the "carnitine shuttle"), providing immediate substrate availability for β-oxidation.

Nε,Nε,Nε-Trimethyllysine (TML) , conversely, is the foundational precursor for endogenous carnitine biosynthesis[2]. Derived primarily from the lysosomal or proteasomal degradation of methylated proteins (such as histones), TML represents a critical node connecting epigenetic regulation with metabolic output. To become active in FAO, TML must undergo a four-step enzymatic conversion[3]:

  • Mitochondrial Import & Hydroxylation: TML is transported into the mitochondria via the SLC25A45 carrier[4], where TML dioxygenase (TMLH) converts it to 3-hydroxy-TML (HTML). This step strictly requires Iron (Fe2+), 2-oxoglutarate (2-OG), and ascorbate.

  • Cytosolic Cleavage: HTML is exported to the cytosol and cleaved by HTML aldolase (HTMLA) into TMABA.

  • Dehydrogenation: TMABA is oxidized to γ-butyrobetaine (γBB).

  • Terminal Hydroxylation: γBB is hydroxylated by BBOX1 to form L-carnitine.

Pathway TML Nε,Nε,Nε-Trimethyllysine (TML) HTML 3-Hydroxy-TML (HTML) TML->HTML TMLH (Mitochondria) Requires Fe2+, 2-OG, Ascorbate TMABA TMABA HTML->TMABA HTMLA (Cytosol) yBB γ-Butyrobetaine (γBB) TMABA->yBB TMABA-DH LCAR L-Carnitine yBB->LCAR BBOX1 AcylCAR Acylcarnitine (Mitochondrial Matrix) LCAR->AcylCAR CPT1 System

Fig 1: The 4-step carnitine biosynthesis pathway from TML to mitochondrial Acylcarnitine.

Comparative Performance Data in Metabolic Assays

Because TML requires enzymatic processing, its kinetic profile in assays is fundamentally different from L-carnitine. If your goal is to measure the maximum oxidative capacity of a cell, L-carnitine is the correct choice. If your goal is to study metabolic adaptability, epigenetic-metabolic crosstalk, or mitochondrial transport defects, TML is required.

Table 1: Quantitative & Functional Comparison in Cellular Assays

ParameterNε,Nε,Nε-Trimethyllysine HClL-Carnitine
Primary Assay Utility Biosynthetic flux (LC-MS/MS), SLC25A45 transport assaysDirect FAO measurement (Seahorse XF), CPT1 kinetics
Response Time (FAO Rescue) Delayed (12–24 hours; requires protein synthesis/enzymatic flux)Immediate (Minutes; directly fuels CPT1)
Working Concentration 50 µM – 200 µM0.5 mM – 2.0 mM
Media Cofactor Dependency High: Requires exogenous Ascorbate (50µM) & Fe2+ for TMLHLow: Functions independently of upstream cofactors
Biological Insight Endogenous synthesis capacity, protein turnover ratesBasal vs. Maximal mitochondrial β-oxidation capacity

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be designed as a self-validating system. This means incorporating intrinsic controls that prove the observed metabolic shift is caused specifically by the compound introduced, rather than an artifact of media formulation.

Protocol A: Direct FAO Stimulation (Using L-Carnitine)

Objective: Measure the maximal capacity of the mitochondrial carnitine shuttle using a Seahorse XF Analyzer. Causality Principle: By starving cells of glucose and glutamine, we force reliance on endogenous lipids. Adding exogenous L-carnitine removes the transport bottleneck, resulting in a rapid spike in Oxygen Consumption Rate (OCR).

  • Substrate Depletion: 24 hours prior to the assay, culture cells in substrate-limited media (0.5 mM Glucose, 1.0 mM Glutamine, 1% FBS). Why? This depletes intracellular carnitine pools and primes the cells for lipid reliance.

  • Assay Media Exchange: Wash and incubate cells in KHB (Krebs-Henseleit Buffer) containing 2.5 mM glucose for 45 minutes at 37°C (non-CO2).

  • Treatment Injection: Inject L-carnitine to a final well concentration of 1.0 mM alongside Palmitate-BSA (150 µM).

  • Self-Validation (The Etomoxir Control): In parallel wells, pre-treat cells with 4 µM Etomoxir (a CPT1 inhibitor) 15 minutes prior to L-carnitine injection.

    • Validation Check: If the L-carnitine-induced OCR spike is completely abolished by Etomoxir, the assay is validated; the oxygen consumption is definitively driven by CPT1-mediated fatty acid transport.

Protocol B: Carnitine Biosynthetic Flux Assay (Using TML-HCl)

Objective: Track the endogenous conversion of TML to L-carnitine using stable isotope tracing (LC-MS/MS). Causality Principle: TML-HCl is highly soluble but cannot bypass a defective TMLH enzyme or a mutated SLC25A45 transporter[4]. By using deuterated TML (D9-TML), we can quantify the exact efficiency of the biosynthetic cascade.

  • Media Formulation (Critical Step): Prepare custom flux media containing 100 µM D9-TML-HCl. Crucial Addition: You must supplement the media with 50 µM L-ascorbic acid and 10 µM Iron(II) sulfate. Why? TMLH is an Fe(II)/2-OG-dependent dioxygenase. In standard DMEM, ascorbate degrades rapidly, stalling the very first step of biosynthesis and yielding a false-negative result for flux.

  • Incubation: Treat cells for 12, 24, and 48 hours. The delayed timepoints are necessary to allow for mitochondrial import and the 4-step enzymatic cascade.

  • Metabolite Extraction: Quench metabolism rapidly using 80% cold methanol (-80°C) to precipitate proteins and extract polar metabolites.

  • Self-Validation (Intermediate Tracking): Do not just measure D9-L-Carnitine. You must configure your LC-MS/MS MRM transitions to detect D9-HTML (the product of step 1).

    • Validation Check: If D9-TML is consumed but D9-HTML does not appear, the bottleneck is specifically at the mitochondrial transport (SLC25A45) or TMLH level, validating the pathway's upstream integrity.

Workflow Prep 1. Substrate Depletion Treat 2. Compound Addition Prep->Treat Assay1 3A. Seahorse XF (Immediate OCR) Treat->Assay1 L-Carnitine (+ Palmitate) Assay2 3B. LC-MS/MS (Delayed Flux) Treat->Assay2 D9-TML-HCl (+ Ascorbate/Fe2+)

Fig 2: Divergent experimental workflows based on compound selection and kinetic response times.

Application Scientist Insights: Handling and Formulation

When working with Nε,Nε,Nε-Trimethyllysine hydrochloride (CAS 55528-53-5)[5], researchers often overlook its physical properties. The hydrochloride salt form makes it exceptionally soluble in aqueous buffers (unlike some lipid-conjugated precursors), but it is highly hygroscopic.

Pro-Tip: Always reconstitute TML-HCl in tightly sealed, desiccated environments. Aliquot your stock solutions (typically 10-50 mM in sterile ddH2O) and store them at -80°C. Avoid freeze-thaw cycles, as the localized pH changes during freezing can affect the protonation state of the trimethylammonium group, subtly altering its affinity for the SLC25A45 mitochondrial transporter during short-term assays.

Conclusion

Choosing between L-carnitine and TML-HCl is not a matter of preference; it is a matter of biological targeting. L-carnitine acts as a sledgehammer, forcing the mitochondrial gates open for immediate FAO analysis. TML-HCl acts as a diagnostic tracer, illuminating the complex, highly regulated biosynthetic pathways that link protein degradation and epigenetics to cellular energy homeostasis.

References

  • Trimethyllysine: From Carnitine Biosynthesis to Epigenetics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Where Does Nε-Trimethyllysine for the Carnitine Biosynthesis in Mammals Come from? PLoS One. Available at:[Link]

  • Mitochondrial control of fuel switching via carnitine biosynthesis. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Characterization of carnitine and fatty acid metabolism in the long-chain acyl-CoA dehydrogenase-deficient mouse. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Comparative

Differentiating Nε,Nε,Nε-Trimethyllysine (TML) from Nε,Nε-Dimethyllysine (DML) in Mass Spectra: A Comprehensive Guide

The dynamic methylation of lysine residues—particularly on histone tails—is a fundamental mechanism of epigenetic regulation. Because the biological outcomes of lysine methylation are highly dependent on its degree (mono...

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Author: BenchChem Technical Support Team. Date: April 2026

The dynamic methylation of lysine residues—particularly on histone tails—is a fundamental mechanism of epigenetic regulation. Because the biological outcomes of lysine methylation are highly dependent on its degree (mono-, di-, or tri-methylation), accurately differentiating these states is critical for downstream biological interpretation.

This guide provides a rigorous, causality-driven framework for differentiating Nε,Nε,Nε-Trimethyllysine (TML) from Nε,Nε-Dimethyllysine (DML) using high-resolution tandem mass spectrometry (LC-MS/MS).

The Physicochemical Basis of Differentiation (MS1)

The primary method for differentiating TML from DML lies in their distinct monoisotopic mass shifts. Each methyl group replaces a hydrogen atom on the lysine ε-amino group, adding a net mass of 14.0157 Da (CH2).

Because the precursor masses are distinct, high-resolution MS1 scans can easily separate DML from TML. However, the true analytical challenge lies in distinguishing these methylations from near-isobaric modifications, such as acetylation and formylation, which require extreme mass accuracy or diagnostic MS/MS fragmentation.

Table 1: MS1 Precursor Characteristics and Isobaric Interferences
ModificationFormula AdditionMonoisotopic Mass Shift (Da)Modified Lysine Mass (Da)Primary Isobaric Interference (Mass Shift)Mass Difference (Da)
Dimethyllysine (DML) C2H4+28.0313156.1263Formylation (+27.9949 Da)0.0364
Trimethyllysine (TML) C3H6+42.0470170.1420Acetylation (+42.0106 Da)0.0364

Data supported by standard mass spectrometry PTM reference tables [1].

Diagnostic Fragmentation Pathways (MS/MS)

While MS1 provides precursor mass, MS/MS fragmentation validates the modification's identity and localizes it to a specific residue. When subjected to Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), the modified side chains undergo charge-induced elimination reactions.

The Causality of Neutral Losses:

  • Trimethyllysine (TML): TML possesses a fixed positive charge (a quaternary amine). During collisional activation, the Cε-Nε bond is severely weakened. The trimethylamine group [N(CH3)3] acts as an excellent leaving group, resulting in a dominant, characteristic neutral loss of -59.07 Da from the precursor and modified fragment ions [2].

  • Dimethyllysine (DML): DML is protonated during electrospray ionization. Upon activation, it undergoes the elimination of dimethylamine [HN(CH3)2], yielding a characteristic neutral loss of -45.06 Da [3]. Additionally, DML produces a strong diagnostic immonium ion at m/z 112.08 [4].

By monitoring these specific neutral losses, you create a self-validating system: if a peptide shows a +42.047 Da shift but lacks the -59.07 Da neutral loss (and instead shows an immonium ion at m/z 126), the modification is Acetylation, not TML [2].

Fragmentation_Pathways Prec Methylated Lysine Precursor Ion DML Dimethyllysine (DML) [M+H]+ + 28.031 Da Prec->DML 2 Methyls TML Trimethyllysine (TML) [M+H]+ + 42.047 Da Prec->TML 3 Methyls DML_NL Neutral Loss: -45.06 Da (Dimethylamine) DML->DML_NL HCD/CID DML_Imm Immonium Ion: m/z 112 DML->DML_Imm HCD/CID TML_NL Neutral Loss: -59.07 Da (Trimethylamine) TML->TML_NL HCD/CID TML_Iso Distinguish from Acetylation (No -59 Da loss, m/z 126) TML->TML_Iso High-Res MS1

Caption: Fragmentation pathways detailing neutral losses and diagnostic ions for DML and TML.

Experimental Protocol for LC-MS/MS Differentiation

To ensure trustworthiness and reproducibility, the following protocol utilizes a dual-fragmentation strategy (HCD and ETD) to simultaneously diagnose the modification type and localize it on the peptide backbone.

Step-by-Step Methodology

Step 1: Protein Extraction & Proteolytic Digestion

  • Extract proteins and perform standard reduction (10 mM DTT, 56°C, 30 min) and alkylation (20 mM IAA, room temp, 30 min in dark).

  • Causality Check: Trypsin fails to cleave at di- and tri-methylated lysines due to steric hindrance and charge alteration. To prevent excessively long, missed-cleavage peptides, digest the sample using Arg-C or a sequential Lys-C / Trypsin mixture (1:50 enzyme-to-protein ratio, 37°C, overnight).

Step 2: Desalting and LC Separation

  • Quench digestion with 1% Trifluoroacetic acid (TFA) and desalt using C18 StageTips.

  • Separate peptides on a reverse-phase C18 analytical column (e.g., 75 μm × 25 cm, 2 μm particle size) using a 90-minute gradient from 5% to 35% Acetonitrile in 0.1% Formic Acid.

Step 3: Dual-Fragmentation MS Acquisition

  • MS1 Scan: Operate the mass spectrometer (e.g., Orbitrap) at 120,000 resolution (at m/z 200) to easily resolve the 0.0364 Da mass difference between TML and Acetylation.

  • HCD MS2 (Diagnostic): Select the top 10 most intense precursors. Apply HCD at a Normalized Collision Energy (NCE) of 28-30%. This energy regime optimally triggers the -59.07 Da (TML) and -45.06 Da (DML) neutral losses.

  • ETD MS2 (Localization): For highly charged precursors (z ≥ 3), trigger Electron Transfer Dissociation (ETD). Causality Check: ETD utilizes radical anions to cleave the N-Cα backbone bonds rapidly, before vibrational energy can strip the labile methyl groups from the side chain. This yields intact c and z ions that pinpoint the exact modified lysine [1].

Step 4: Data Analysis & Validation

  • Search data against the target proteome using dynamic modifications: +28.0313 Da (K) and +42.0470 Da (K).

  • Manually or algorithmically validate TML assignments by ensuring the presence of the -59.07 Da neutral loss peak in the corresponding HCD spectra.

LC_MS_Workflow Step1 1. Sample Prep Protease Digestion (Arg-C/Trypsin) Step2 2. LC Separation Reverse-Phase Gradient Step1->Step2 Step3 3. MS1 Acquisition High-Res Orbitrap/TOF Identify +28.03 Da or +42.05 Da Step2->Step3 Split MS/MS Branching Step3->Split Step4a 4a. HCD / CID Diagnostic Neutral Losses (-45 Da DML / -59 Da TML) Split->Step4a Step4b 4b. ETD Site Localization (Preserves Side Chains) Split->Step4b Step5 5. Data Analysis FDR & Spectral Matching Step4a->Step5 Step4b->Step5

Caption: Self-validating LC-MS/MS workflow utilizing HCD for diagnosis and ETD for site localization.

References

  • Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry Source: Tandfonline URL:[Link]

  • Differentiation between peptides containing acetylated or tri-methylated lysines by mass spectrometry: an application for determining lysine 9 acetylation and methylation of histone H3 Source: PubMed / NIH URL:[Link]

  • Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides Source: Journal of the American Society for Mass Spectrometry / PMC URL:[Link]

  • Immonium Ion Scanning for the Discovery of Post-Translational Modifications and Its Application to Histones Source: Journal of Proteome Research / ACS Publications URL:[Link]

Validation

Accuracy of Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride measurement in plasma versus urine

An Analytical Comparison Guide: Accuracy of Nϵ,Nϵ,Nϵ -Trimethyllysine Measurement in Plasma vs. Urine As a Senior Application Scientist specializing in biomarker assay development, I frequently consult with clinical rese...

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Author: BenchChem Technical Support Team. Date: April 2026

An Analytical Comparison Guide: Accuracy of Nϵ,Nϵ,Nϵ -Trimethyllysine Measurement in Plasma vs. Urine

As a Senior Application Scientist specializing in biomarker assay development, I frequently consult with clinical researchers on the optimal biological matrix for quantifying Nϵ,Nϵ,Nϵ -Trimethyllysine (TML) hydrochloride. TML is an endogenous methylated amino acid and an obligate precursor in carnitine biosynthesis. More recently, untargeted metabolomics have unequivocally identified TML as a nutrient precursor to the gut-microbiota-derived metabolite trimethylamine N-oxide (TMAO), making it a powerful, independent prognostic biomarker for incident cardiovascular disease (CVD), acute coronary syndromes (ACS), and ischemic stroke[1][2][3].

When developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for TML, researchers must choose between plasma and urine. While urine offers non-invasive collection, plasma is overwhelmingly superior for prognostic accuracy and analytical reliability . This guide dissects the biological causality, analytical matrix effects, and validated protocols that dictate this preference.

Biological Causality: Systemic Circulation vs. Renal Disposition

To understand why plasma is the preferred matrix, we must examine the biological disposition of TML. TML is released into the systemic circulation during lysosomal protein degradation. From the plasma, it is either utilized for carnitine biosynthesis, converted by gut microbiota into trimethylamine (TMA)[1], or filtered by the kidneys.

Crucially, while TML is readily filtered by the glomerulus, it undergoes extensive tubular reabsorption. Clearance calculations demonstrate that the kidney acts as the primary regulatory site for free TML disposition[4].

  • The Plasma Advantage: Plasma TML levels directly reflect the systemic pool available for microbial conversion and cardiovascular pathogenesis. Elevated plasma TML is independently associated with long-term all-cause mortality and major adverse cardiac events (MACE)[2].

  • The Urine Confounder: Because of massive renal reabsorption, urinary TML levels are heavily confounded by renal function. In patients with impaired renal function (reduced eGFR), plasma TML accumulates, compounding its association with cardiovascular mortality[3]. Measuring TML in urine introduces biological noise tied to hydration status and renal efficiency, masking the true systemic risk profile.

TML_Pathway Diet Dietary Intake (Plant/Animal) PlasmaTML Plasma TML Pool (Systemic Biomarker) Diet->PlasmaTML Endo Endogenous Protein Methylation Endo->PlasmaTML Gut Gut Microbiota (TMA Lyases) PlasmaTML->Gut Biliary/Gut Transit Kidney Renal Filtration PlasmaTML->Kidney Liver Hepatic FMO3 Oxidation Gut->Liver TMA via Portal Vein TMAO Circulating TMAO (CVD Risk Factor) Liver->TMAO TMAO->Kidney Kidney->PlasmaTML High Reabsorption Urine Urinary Excretion (Confounded by eGFR) Kidney->Urine Variable Excretion

Biological disposition of TML highlighting systemic circulation versus renal reabsorption.

Analytical Dynamics: LC-MS/MS Matrix Effects

TML is a highly polar molecule containing a permanently charged quaternary amine. In LC-MS/MS, it requires Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing reversed-phase chromatography for adequate retention[5].

When analyzing polar compounds via Electrospray Ionization (ESI), the sample matrix dictates assay accuracy.

  • Plasma: The plasma matrix is dominated by proteins and phospholipids. Proteins are easily removed via solvent precipitation. Phospholipids, while known to cause ion suppression, are chromatographically separated from the highly polar TML on a HILIC column, resulting in a clean ionization window.

  • Urine: Urine is an analytical nightmare for polar analytes. It contains wildly fluctuating concentrations of non-volatile salts, urea, and endogenous amino acids. Because TML elutes early in reversed-phase or requires HILIC, it co-elutes with these urinary salts. These salts fiercely compete with TML for charge on the ESI droplet surface, causing severe and unpredictable ion suppression .

Quantitative Performance Comparison
ParameterPlasma Measurement (LC-MS/MS)Urine Measurement (LC-MS/MS)Causality / Mechanistic Driver
Matrix Effect (Ion Suppression) Low to Moderate (85–105% recovery)High and Variable (50–90% recovery)Urine contains high salts/urea that outcompete TML for ESI charge; requires heavy dilution or SPE.
Limit of Quantitation (LOQ) ~0.05 µM~0.20 µMHigher baseline noise in urine due to complex polar interferents.
Intra-day Precision (CV%) < 5%8 – 15%Urine specific gravity variations affect reproducibility and extraction efficiency.
Clinical Prognostic Value High (Independent Predictor)Low (Confounded)Kidney highly reabsorbs TML[4]; urinary excretion does not reflect systemic CVD risk[6].
Normalization Requirement Volume-based (per mL)Creatinine-normalized (per mg Cr)Urine volume fluctuates with hydration status, requiring secondary biomarker normalization.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, an assay must be self-validating. Below are the optimized extraction methodologies for both matrices, engineered to neutralize their specific biochemical challenges.

LCMS_Workflow Sample Sample Aliquot (50 µL Plasma or Urine) IS Spike Internal Standard (d9-TML) Sample->IS PlasmaPrep Plasma: Protein Crash (200 µL Cold ACN) IS->PlasmaPrep UrinePrep Urine: WCX Solid Phase Extraction (SPE) IS->UrinePrep Centrifuge Centrifugation (14,000 x g, 10 min) PlasmaPrep->Centrifuge UrinePrep->Centrifuge Post-SPE Eluate Dry Evaporate under N2 & Reconstitute Centrifuge->Dry LC HILIC Separation (Resolves Isobars) Dry->LC MS ESI-MS/MS (MRM) Quantitation LC->MS Val Self-Validation: Calculate Matrix Factor MS->Val

Comparative LC-MS/MS sample preparation workflows for plasma and urine matrices.

Protocol A: Plasma Extraction (Protein Precipitation)
  • Aliquot & Spike: Transfer 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of stable isotope-labeled internal standard (e.g., d9-TML at 5 µM).

    • Causality: Adding the internal standard at step zero corrects for any subsequent volumetric losses or ionization variations during MS analysis.

  • Protein Crash: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Causality: The organic solvent disrupts the hydration shell of plasma proteins, causing them to denature and precipitate out of solution, leaving the small-molecule metabolome intact.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer the supernatant to a glass autosampler vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of HILIC mobile phase (e.g., 80:20 ACN:Water with 10mM Ammonium Formate).

Protocol B: Urine Extraction (Solid Phase Extraction - WCX)
  • Aliquot & Spike: Transfer 50 µL of urine. Add 10 µL of d9-TML internal standard.

  • Matrix Normalization: Dilute the sample 1:5 with LC-MS grade water to reduce the ionic strength of the urine.

  • SPE Loading: Load the diluted sample onto a Weak Cation Exchange (WCX) SPE cartridge pre-conditioned with Methanol and Water.

    • Causality: Why WCX? Urine contains massive concentrations of neutral and acidic interferents. Because TML contains a quaternary amine, it carries a permanent positive charge. The WCX resin selectively retains TML while allowing neutral/acidic salts to be washed away, effectively neutralizing the urine matrix effect.

  • Wash & Elute: Wash with 5% Methanol. Elute TML using 2% Formic Acid in Methanol.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of HILIC mobile phase.

The Trustworthiness Check: System Validation (Matrix Factor)

To prove your assay is objectively accurate and free from hidden matrix effects, you must run a Post-Extraction Spike during validation.

  • Extract a blank matrix (plasma or urine) following the exact protocols above.

  • Spike the final reconstituted extract with a known concentration of TML.

  • Compare the LC-MS/MS peak area of this sample to a neat standard prepared in pure solvent.

  • Calculate Matrix Factor (MF): MF = (Peak Area of Post-Extraction Spike) / (Peak Area of Neat Standard).

    • Causality: If the MF is < 0.85, unseen co-eluting compounds are suppressing ionization. A validated, trustworthy assay must maintain an MF between 0.85–1.15, proving the extraction protocol has successfully isolated TML from the biological matrix.

References

  • Source: PubMed (NIH)
  • Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk Source: JCI Insight URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Source: Journal of the American Heart Association (JAHA)
  • Source: PubMed (NIH)

Sources

Comparative

A Comparative Guide to Isotope-Labeled vs. Unlabeled Nε,Nε,Nε-Trimethyllysine Hydrochloride for Absolute Quantification

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex biological matrices is a critical cornerstone of robust and reliable data. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex biological matrices is a critical cornerstone of robust and reliable data. This guide provides an objective comparison of isotope-labeled versus unlabeled Nε,Nε,Nε-Trimethyllysine (TML) hydrochloride for absolute quantification, supported by experimental data and detailed methodologies.

The Critical Role of Nε,Nε,Nε-Trimethyllysine (TML)

Nε,Nε,Nε-Trimethyllysine is a non-protein amino acid that serves as a crucial precursor in the biosynthesis of L-carnitine.[1][2][3] L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a fundamental process for cellular energy production.[4] The endogenous synthesis of L-carnitine begins with TML, which is derived from the degradation of proteins containing post-translationally modified lysine residues or obtained from dietary sources, particularly vegetables.[1][5] Given its central role in energy metabolism, the accurate quantification of TML is vital for studying metabolic disorders, nutritional status, and the impact of therapeutic interventions.[4][6]

The Gold Standard: Absolute Quantification with Isotope Dilution Mass Spectrometry

Absolute quantification of small molecules like TML in complex biological samples is most reliably achieved using liquid chromatography-mass spectrometry (LC-MS) coupled with the stable isotope dilution (SID) method.[7][8] This technique involves adding a known amount of a stable isotope-labeled (SIL) version of the analyte to the sample at the earliest stage of preparation.[7][9] This SIL internal standard (IS) is chemically and physically almost identical to the endogenous (unlabeled) analyte.[9] The key difference is a slight increase in mass due to the incorporation of heavy isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[10]

During sample processing (extraction, cleanup) and analysis (chromatography, ionization), the analyte and the SIL-IS behave virtually identically.[6][9] Any losses or variations that occur will affect both compounds to the same extent.[6] The mass spectrometer can distinguish between the light (endogenous) and heavy (labeled) forms based on their mass-to-charge ratio (m/z).[11] By measuring the ratio of the signal from the endogenous analyte to the known amount of the SIL-IS, an accurate and precise absolute concentration can be determined.[7][12]

The Unlabeled Standard Approach: A Risky Alternative

Using an unlabeled TML hydrochloride as an external standard for quantification presents significant challenges. This method relies on creating a calibration curve from a series of known concentrations of the unlabeled standard. The concentration of TML in an unknown sample is then determined by comparing its signal intensity to this curve. However, this approach does not account for the variability and potential losses during sample preparation, nor does it correct for matrix effects during mass spectrometric analysis.[9][10] Matrix effects, caused by other components in the sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[9][13]

Head-to-Head Comparison: Isotope-Labeled vs. Unlabeled TML

FeatureIsotope-Labeled TML Internal StandardUnlabeled TML External Standard
Accuracy & Precision High. Corrects for sample loss and matrix effects.[10][11]Low to Moderate. Susceptible to inaccuracies from sample loss and matrix effects.[9]
Reliability High. Provides robust and reproducible results across different samples and batches.[6][13]Low. Results can be highly variable depending on sample complexity and preparation consistency.
Matrix Effect Compensation Excellent. Co-elution and identical ionization behavior ensure effective compensation.[9][13]Poor. Does not account for sample-specific ion suppression or enhancement.[9]
Correction for Sample Loss Excellent. Added at the beginning, it experiences the same losses as the analyte.[6]None. Cannot correct for losses during extraction and handling.
Cost Higher initial cost for the labeled compound.Lower initial cost for the unlabeled compound.
Regulatory Acceptance Preferred and often required by regulatory agencies for bioanalytical method validation.Generally not acceptable for regulated bioanalysis due to lack of internal standardization.

Experimental Workflow: Absolute Quantification of TML in Human Plasma

The following outlines a typical LC-MS/MS workflow for the absolute quantification of TML, highlighting the critical differences between using an isotope-labeled internal standard and an unlabeled external standard.

Diagram of the Experimental Workflow

TML Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Spike_SIL Spike with Isotope-Labeled TML-d9 Plasma->Spike_SIL Method A Spike_Unlabeled Process Unlabeled Sample Plasma->Spike_Unlabeled Method B Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_SIL->Precipitation Spike_Unlabeled->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC-MS/MS System Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Quantification_SIL Quantification (Ratio of TML/TML-d9) Detection->Quantification_SIL Quantification_Unlabeled Quantification (External Calibration Curve) Detection->Quantification_Unlabeled

Caption: Workflow for TML quantification using isotope-labeled (Method A) vs. unlabeled (Method B) standards.

Step-by-Step Methodology

1. Materials and Reagents:

  • Nε,Nε,Nε-Trimethyllysine hydrochloride (unlabeled standard)[14][15]

  • Nε,Nε,Nε-Trimethyllysine-d9 hydrochloride (isotope-labeled internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Standard Solution Preparation:

  • Unlabeled TML Stock (1 mg/mL): Accurately weigh and dissolve unlabeled TML hydrochloride in ultrapure water.

  • Isotope-Labeled TML-d9 IS Stock (1 mg/mL): Accurately weigh and dissolve TML-d9 hydrochloride in ultrapure water.

  • Working Solutions: Prepare serial dilutions of the unlabeled TML stock solution in a suitable surrogate matrix (e.g., charcoal-stripped plasma or a buffer) to create calibration standards (e.g., 1-5000 ng/mL). Prepare a working solution of the TML-d9 IS at a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation:

  • Method A (Isotope-Labeled IS):

    • To 50 µL of plasma sample, calibrator, or quality control (QC) sample, add 10 µL of the TML-d9 IS working solution.

    • Vortex briefly.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Method B (Unlabeled External Standard):

    • To 50 µL of plasma sample or QC, add 10 µL of ultrapure water (no internal standard).

    • Follow steps 3-6 as in Method A.

    • The separately prepared calibration standards are also subjected to the same protein precipitation procedure.

4. LC-MS/MS Conditions:

  • LC System: UPLC system[16][17]

  • Column: A suitable HILIC or reversed-phase column for polar analytes.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of TML from other matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer[13]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • TML: e.g., m/z 189.2 → 130.2[18]

    • TML-d9: e.g., m/z 198.2 → 139.2

5. Data Analysis and Quantification:

  • Method A (Isotope-Labeled IS):

    • Calculate the peak area ratio of the endogenous TML to the TML-d9 IS for each sample, calibrator, and QC.

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of TML in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Method B (Unlabeled External Standard):

    • Measure the peak area of TML in the processed samples and calibrators.

    • Construct a calibration curve by plotting the peak areas of the calibrators against their known concentrations.

    • Determine the concentration of TML in the unknown samples by interpolating their peak areas from the calibration curve.

The Principle of Isotope Dilution

Isotope Dilution Principle cluster_Before Before Spiking cluster_Spiking Spiking cluster_After After Spiking & Homogenization cluster_Analysis MS Analysis Sample Biological Sample (Unknown amount of Unlabeled TML) Mixture Mixture of Labeled and Unlabeled TML in a specific ratio Sample->Mixture Standard Known amount of Isotope-Labeled TML-d9 Standard->Mixture MS Mass Spectrometer Measures the ratio of Unlabeled/Labeled TML Mixture->MS

Caption: The principle of stable isotope dilution for absolute quantification.

Conclusion

References

  • IROA Technologies. (2025, September 26). How Amino Acid Internal Standards Boost Mass Spec Accuracy.
  • Benchchem. (n.d.). Unveiling the Advantages of Stable Isotope-Labeled Internal Standards in Bioanalysis.
  • Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review.
  • Cayman Chemical. (n.d.). Nε,Nε,Nε-Trimethyllysine (chloride) (CAS 55528-53-5).
  • CymitQuimica. (n.d.). Ne,Ne,Ne-Trimethyllysine hydrochloride.
  • Sigma-Aldrich. (n.d.). Nε,Nε,Nε-Trimethyllysine hydrochloride ≥97% (TLC).
  • Servillo, L., Giovane, A., Cautela, D., Castaldo, D., & Balestrieri, M. L. (2014).
  • Santa Cruz Biotechnology. (n.d.). Nε,Nε,Nε-Trimethyllysine hydrochloride | CAS 55528-53-5.
  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.
  • Benchchem. (n.d.). The Crucial Role of Trimethyllysine in Carnitine Biosynthesis: A Technical Guide.
  • Servillo, L., Giovane, A., Cautela, D., Castaldo, D., & Balestrieri, M. L. (2014). Where Does N(ε)
  • Servillo, L., Giovane, A., Cautela, D., Castaldo, D., & Balestrieri, M. L. (2014).
  • U.S. Department of Energy. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry.
  • Bavarian Center for Biomolecular Mass Spectrometry. (n.d.). Stable Isotope Dilution Assay.
  • Heo, H. S., et al. (2020). A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application. Journal of Pharmaceutical and Biomedical Analysis, 189, 113493.
  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • Wikipedia. (n.d.). Isotope dilution.
  • Nemkov, T., et al. (2015). UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine. Analytical Methods, 7(18), 7643-7650.

Sources

Validation

Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride vs asymmetric dimethylarginine as cardiovascular biomarkers

Navigating Cardiovascular Biomarkers: Nε,Nε,Nε-Trimethyllysine (TML) vs. Asymmetric Dimethylarginine (ADMA) Cardiovascular disease (CVD) risk stratification has evolved far beyond traditional lipid panels.

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating Cardiovascular Biomarkers: Nε,Nε,Nε-Trimethyllysine (TML) vs. Asymmetric Dimethylarginine (ADMA)

Cardiovascular disease (CVD) risk stratification has evolved far beyond traditional lipid panels. In the realm of precision medicine, two highly specialized methylated amino acid derivatives—Nε,Nε,Nε-Trimethyllysine hydrochloride (TML) and Asymmetric Dimethylarginine (ADMA)—have emerged as potent, independent biomarkers. While both originate from post-translational protein methylation, their pathophysiological cascades, clinical utility, and analytical requirements diverge significantly. This guide provides an objective comparison of TML and ADMA to assist researchers and drug development professionals in selecting and quantifying the appropriate biomarker for their clinical workflows.

Mechanistic Causality: Divergent Pathways to Endothelial Dysfunction

To leverage these biomarkers effectively, one must understand the causality behind their elevation and their distinct roles in vascular pathology.

ADMA: The Direct NOS Inhibitor Asymmetric dimethylarginine (ADMA) is an endogenous analogue of L-arginine, generated via the methylation of protein arginine residues by protein arginine methyltransferases (PRMTs)[1]. The causality of ADMA in CVD is direct and mechanical: due to its structural similarity to L-arginine, ADMA competitively inhibits nitric oxide synthase (NOS)[1]. This blockade starves the endothelium of nitric oxide (NO)—a critical vasodilator—leading to restricted blood flow, increased arterial smooth muscle contraction, and enhanced endothelial adhesiveness[1]. Furthermore, ADMA is primarily metabolized by dimethylarginine dimethylaminohydrolase (DDAH), an enzyme highly susceptible to oxidative stress, creating a compounding cycle of vascular damage[2].

TML: The Microbiota-Dependent Precursor Nε,Nε,Nε-Trimethyllysine (TML) operates through a fundamentally different, multi-organ axis. TML is released during the proteolysis of endogenously methylated proteins (such as histones) and is also absorbed from dietary plant and animal sources[3][4]. While traditionally recognized as an intermediate in carnitine biosynthesis, TML has recently been identified as a major nutrient precursor for the gut microbiota-dependent generation of trimethylamine N-oxide (TMAO)[5][6]. TMAO is a highly atherogenic metabolite that promotes macrophage cholesterol accumulation and platelet hyperreactivity. Elevated TML predicts incident cardiovascular risks independent of traditional risk factors and even independent of downstream TMAO levels, suggesting it also drives pathology through alternative pro-inflammatory or epigenetic mechanisms[3][7].

MechanisticPathways PRMT Protein Arginine Methyltransferases ADMA Asymmetric Dimethylarginine (ADMA) PRMT->ADMA Methylation NOS Nitric Oxide Synthase (NOS) Inhibition ADMA->NOS Competitive Inhibition EndoDys Endothelial Dysfunction & Vasoconstriction NOS->EndoDys Decreased NO CVD Cardiovascular Disease (Atherosclerosis, Mortality) EndoDys->CVD Proteolysis Lysine Methylation & Proteolysis TML Nε,Nε,Nε-Trimethyllysine (TML) Proteolysis->TML Release Microbiota Gut Microbiota Metabolism TML->Microbiota Nutrient Precursor TML->CVD TMAO-Independent Pathways TMAO Trimethylamine N-oxide (TMAO) Microbiota->TMAO FMO3 Oxidation TMAO->CVD Macrophage Activation

Caption: Pathophysiological divergence of ADMA and TML converging on cardiovascular disease.

Clinical Utility & Quantitative Prognostic Value

When comparing these biomarkers for clinical trial stratification, their predictive metrics offer distinct advantages depending on the target population. In patients with established coronary artery disease (CAD), baseline levels of both ADMA and TML are strongly associated with the angiographic progression of coronary lesions[8].

Quantitative Comparison of Biomarker Performance

ParameterAsymmetric Dimethylarginine (ADMA)Nε,Nε,Nε-Trimethyllysine (TML)
Primary Origin Arginine methylation (PRMTs)[1]Lysine methylation (Histones) / Diet[3][4]
Pathological Target NOS competitive inhibition[1]Gut microbiota (TMAO precursor)[5]
CVD Predictive Value RR 1.42 (Top vs Bottom tertile)[9]HR 2.04 (Q4 vs Q1 CV mortality)[3]
Stroke Prognosis RR 1.60 (Top vs Bottom tertile)[9]HR 1.72 (Q4 vs Q1 CV death in stroke)[7]
Baseline Plasma Mean ~0.71 ± 0.31 µmol/L[9]Cohort dependent (Untargeted metabolomics)[5]
Clearance Mechanism DDAH degradation / Renal excretion[2]Renal excretion / Microbial metabolism[6][7]

Data Interpretation: ADMA has been extensively validated across broad, general populations, making it an excellent marker for systemic endothelial health[9]. Conversely, TML has shown exceptional prognostic value in acute and high-risk cohorts, such as patients presenting with acute coronary syndromes or ischemic stroke, where it independently predicts long-term all-cause mortality[6][7].

Experimental Methodology: Self-Validating LC-MS/MS Protocols

Quantifying TML and ADMA presents a unique analytical challenge: both are highly polar, low-molecular-weight methylated amines that exhibit poor retention on conventional C18 reversed-phase columns. To ensure scientific integrity and absolute quantification, Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-MS/MS) is the mandatory gold standard[10].

The Causality of the Protocol Design:

  • Why HILIC? HILIC stationary phases (e.g., bare silica or amide) utilize an aqueous-organic mobile phase that retains polar metabolites through complex partitioning and electrostatic interactions, preventing these hydrophilic analytes from eluting in the column void volume[4][10].

  • Why SIL-IS? Biological matrices (plasma/urine) contain endogenous salts and phospholipids that cause unpredictable ion suppression in the MS source. Spiking a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction creates a self-validating system: any matrix effect suppressing the target analyte will equally suppress the SIL-IS. Because the quantification is based on the peak area ratio (Analyte/SIL-IS), the matrix effect is mathematically canceled out, ensuring absolute accuracy[10].

Step-by-Step HILIC-MS/MS Workflow:

  • Sample Preparation & Internal Standardization: Aliquot 50 µL of human plasma. Immediately spike with a SIL-IS mixture (e.g., d9-TML and d7-ADMA) to establish the self-validating quantitative baseline[10].

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate large proteins. Vortex vigorously for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 10 µL of the supernatant onto a HILIC column (e.g., Supelcosil™ LC-Si, 3.3 cm × 4.6 mm i.d., 3 µm particle size)[4]. Utilize an isocratic or gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (100 mM ammonium formate in water, titrated to pH 4.5) at a flow rate of 100 µL/min[4].

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • TML Transition: m/z 189.2 → 84.1 (Quantifier) and m/z 189.2 → 60.1 (Qualifier)[4].

    • ADMA Transition: m/z 203.1 → 46.1 (Quantifier).

LCMSWorkflow Sample Plasma/Serum Sample Spike Spike SIL-IS (Self-Validation) Sample->Spike Prep Protein Precipitation (Acetonitrile) Spike->Prep HILIC HILIC Separation (Polar Retention) Prep->HILIC MSMS ESI+ MS/MS (MRM Mode) HILIC->MSMS Quant Absolute Quantification MSMS->Quant

Caption: Self-validating HILIC-MS/MS workflow for absolute quantification of polar biomarkers.

Strategic Implications for Drug Development

Understanding the distinct mechanisms of ADMA and TML opens divergent avenues for targeted therapeutics. For ADMA, drug development is focused on upregulating or preserving DDAH activity to accelerate ADMA degradation, or utilizing incretin-based drugs to acutely lower ADMA levels in diabetic patients[2]. For TML, the therapeutic window lies in modulating the gut microbiome or inhibiting the hepatic flavin-containing monooxygenase 3 (FMO3) enzyme to prevent the downstream conversion of TML-derived trimethylamine into the atherogenic TMAO[5]. Both biomarkers offer robust, quantifiable endpoints for evaluating the efficacy of next-generation cardiovascular therapies.

References

  • Asymmetric dimethylarginine (ADMA). Metabolon. [Link]

  • Asymmetric dimethylarginine, a biomarker of cardiovascular complications in diabetes mellitus. National Center for Biotechnology Information (PMC). [Link]

  • Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk. JCI Insight. [Link]

  • Trimethyllysine predicts all-cause and cardiovascular mortality in community-dwelling adults and patients with coronary heart disease. National Center for Biotechnology Information (PMC). [Link]

  • Where Does Nε-Trimethyllysine for the Carnitine Biosynthesis in Mammals Come from? PLOS ONE. [Link]

  • Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. National Center for Biotechnology Information (PMC). [Link]

  • The association between progression of atherosclerosis and the methylated amino acids asymmetric dimethylarginine and trimethyllysine. PubMed. [Link]

  • Asymmetric Dimethylarginine and Cardiovascular Risk: Systematic Review and Meta‐Analysis of 22 Prospective Studies. Journal of the American Heart Association. [Link]

  • Trimethyllysine, a trimethylamine N-oxide precursor, provides near- and long-term prognostic value in patients presenting with acute coronary syndromes. National Center for Biotechnology Information (PMC). [Link]

  • Association Between Plasma Trimethyllysine and Prognosis of Patients With Ischemic Stroke. Journal of the American Heart Association. [Link]

Sources

Safety & Regulatory Compliance

Safety

Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride proper disposal procedures

Nε,Nε,Nε-Trimethyllysine Hydrochloride: Comprehensive Handling and Disposal Guide Nε,Nε,Nε-Trimethyllysine hydrochloride (TML) is a highly specialized non-protein amino acid derivative. In drug development and molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Nε,Nε,Nε-Trimethyllysine Hydrochloride: Comprehensive Handling and Disposal Guide

Nε,Nε,Nε-Trimethyllysine hydrochloride (TML) is a highly specialized non-protein amino acid derivative. In drug development and molecular biology, it serves as a critical intermediate in carnitine biosynthesis and acts as a standard for studying epigenetic histone methylation [1]. While its biological applications are profound, its physicochemical properties dictate strict logistical and safety protocols.

As a laboratory professional, treating TML strictly as a benign amino acid is a critical operational error. Due to its hydrochloride salt formulation and specific environmental hazard profile, improper disposal can lead to regulatory violations, environmental contamination, and compromised laboratory safety.

Hazard Assessment & Operational Causality

To design an effective disposal plan, we must first understand the causality behind the chemical's hazards. TML is not highly toxic to humans upon acute exposure, but it presents two distinct logistical challenges:

  • Combustible Solid (Storage Class 11): As a finely divided organic powder, TML can form combustible dust mixtures in the air. It must be strictly segregated from strong oxidizing agents during both storage and disposal to prevent spontaneous ignition [2].

  • Severe Environmental Toxicity (WGK 3): TML is classified under Water Hazard Class 3 (WGK 3), meaning it is highly hazardous to aquatic environments [2]. The trimethylammonium moiety is highly water-soluble but resists standard biological degradation in municipal wastewater treatment facilities. Under no circumstances should TML solutions be disposed of down the drain.

  • Halogenated Acidic Salt: Because it is a hydrochloride salt, dissolving TML in water releases chloride ions and depresses the pH. If mixed indiscriminately with basic or reactive liquid waste, it can cause unwanted exothermic reactions or off-gassing.

Quantitative Data & Physicochemical Profile

The following table summarizes the critical data points that dictate the handling and disposal logistics for TML waste manifesting.

PropertyValueOperational Implication
CAS Number 55528-53-5Required identifier for Environmental Health & Safety (EHS) waste manifesting.
Molecular Formula C9H20N2O2 · HClContains chloride; requires halogen-compatible incineration to manage HCl gas.
Storage Class 11 (Combustible Solids)Must be segregated from oxidizers; store in a cool, dry environment.
Water Hazard Class WGK 3 (Highly Hazardous)Absolute prohibition from sink/drain disposal; requires complete thermal destruction.
Physical Form White PowderRisk of aerosolization; all transfers must occur within a certified fume hood.

Logical Workflow for Waste Segregation

The following diagram illustrates the decision matrix for routing TML waste based on its physical state.

G A TML Waste Generation B Physical State Assessment A->B C Solid Powder & Consumables B->C Dry Waste D Aqueous / Solvent Solutions B->D Dissolved E Combustible Solid Bin (Storage Class 11) C->E F Halogenated Aqueous Bin (WGK 3 Hazard) D->F G High-Temp Incineration (EHS Facility) E->G EHS Pickup F->G EHS Pickup

Caption: Logical workflow for the segregation and disposal of TML waste streams.

Step-by-Step Disposal Methodology

To ensure absolute safety and compliance, execute the following self-validating protocols when disposing of TML.

Phase 1: Solid Waste Segregation
  • Collection: Gather all residual TML powder and contaminated consumables (e.g., weigh boats, spatulas, Kimwipes, and empty primary vials).

  • Containment: Place materials into a high-density polyethylene (HDPE) secondary container.

    • Causality: HDPE is highly resistant to moisture ingress. Preventing moisture from reaching the hydrochloride salt prevents the localized formation of corrosive micro-environments that could degrade standard thin-walled trash receptacles.

  • Labeling: Affix a hazardous waste label explicitly denoting: "Hazardous Waste: Nε,Nε,Nε-Trimethyllysine hydrochloride, Combustible Solid, WGK 3."

Phase 2: Liquid Waste Neutralization & Segregation
  • pH Assessment: Measure the pH of the aqueous TML waste using a calibrated pH meter.

    • Causality: As a hydrochloride salt, TML solutions are inherently acidic. Documenting the starting pH is required before neutralization.

  • Self-Validating Neutralization: Slowly add 1M NaOH dropwise while stirring until the solution reaches a stable pH of 6.5–7.5.

    • Causality: Neutralizing the solution prevents dangerous exothermic acid-base reactions when the liquid is eventually combined with other laboratory effluents in a central accumulation carboy. The stable pH reading serves as the validation that the solution is chemically inert.

  • Transfer: Funnel the neutralized solution into a designated "Halogenated Aqueous Waste" carboy.

    • Causality: The presence of the chloride ion requires the waste to be processed in an industrial chemical incinerator equipped with a caustic scrubber to safely capture and neutralize hydrochloric acid gas emissions [3].

Phase 3: Work Surface Decontamination
  • Solvent Wipe: Wipe down the analytical balance, spatulas, and fume hood surfaces with a 70% ethanol or isopropanol solution.

  • Verification Check: Swab the cleaned area with a damp piece of universal pH paper.

    • Causality: A neutral pH reading (green, ~pH 7) validates that no acidic hydrochloride micro-dust remains on the surface, ensuring the area is safe for subsequent, potentially acid-sensitive experimental operations. Dispose of the pH paper and wipes in the Phase 1 solid waste bin.

References

  • National Institutes of Health (NIH). "Translational Roles of Elongation Factor 2 Protein Lysine Methylation." PMC. Available at:[Link]

Handling

Personal protective equipment for handling Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride

Introduction and Biochemical Context Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride (also denoted as Nε,Nε,Nε-Trimethyllysine or TML) is a critical non-protein amino acid derivative. In drug development and mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biochemical Context

Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride (also denoted as Nε,Nε,Nε-Trimethyllysine or TML) is a critical non-protein amino acid derivative. In drug development and molecular biology, it is utilized extensively in epigenetic research—specifically in the study of histone methylation readers—and serves as the first committed precursor in the biosynthesis of L-carnitine, an essential molecule for fatty acid oxidation[1].

Because TML is supplied as a fine, highly hygroscopic white powder, strict handling protocols are required to maintain its chemical integrity (typically ≥97% purity) and ensure operator safety[2].

CarnitinePathway TML Nε,Nε,Nε-Trimethyllysine (TML) HTML 3-Hydroxy-TML (HTML) TML->HTML TMLD TMABA 4-N-Trimethylaminobutyraldehyde (TMABA) HTML->TMABA HTMLA Carnitine L-Carnitine TMABA->Carnitine Multi-step

Fig 1: The metabolic role of TML as the primary precursor in L-carnitine biosynthesis.

Physicochemical & Hazard Profile

Before handling, laboratory personnel must understand the physical and hazardous properties of TML. The compound is classified under the Globally Harmonized System (GHS) as an irritant and poses acute toxicity risks if ingested[3].

Property / HazardSpecificationOperational Implication
CAS Number 55528-53-5Unique identifier for SDS retrieval and inventory tracking[1].
Molecular Weight 224.73 g/mol Required for accurate molarity calculations during reconstitution[4].
Physical State White PowderProne to aerosolization; requires draft protection during weighing[5].
Storage Temp -20°C to -40°CMust be equilibrated to room temperature before opening to prevent condensation[2][5].
GHS Hazards H302, H315, H319Harmful if swallowed; causes skin and serious eye irritation[3].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with the H302, H315, and H319 hazard statements, the following self-validating PPE system must be employed:

  • Eye Protection (Primary Defense against H319):

    • Requirement: ANSI Z87.1-compliant chemical safety goggles.

    • Causality: TML powder can easily become airborne during transfer. Standard safety glasses lack orbital seals, leaving the eyes vulnerable to micro-particulate ingress which causes severe ocular irritation.

  • Hand Protection (Primary Defense against H315):

    • Requirement: Powder-free nitrile examination gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides superior chemical resistance to amino acid hydrochloride salts compared to latex. Gloves must be pulled over the lab coat cuffs to eliminate exposed skin at the wrists.

  • Respiratory Protection (Defense against Aerosolization):

    • Requirement: N95 or N100 particulate respirator (US) or FFP2/FFP3 (EU), unless weighed strictly inside a certified ductless weighing enclosure or fume hood.

    • Causality: The fine powder form of TML poses an inhalation risk. Inhalation can lead to mucosal irritation and systemic absorption (paralleling H302 ingestion risks).

  • Body Protection:

    • Requirement: Flame-resistant or standard cotton lab coat, fully buttoned, with closed-toe non-porous shoes.

Standard Operating Procedure: Handling & Reconstitution

This step-by-step methodology ensures the chemical integrity of TML while strictly adhering to safety standards.

Step 1: Temperature Equilibration (Critical Step)

  • Remove the TML vial from the -20°C freezer.

  • Do not open immediately. Place the sealed vial in a desiccator at room temperature for 30–45 minutes.

  • Causality: Opening a cold vial introduces ambient moisture. TML is highly hygroscopic; water absorption will rapidly degrade the compound and artificially inflate the mass, throwing off stoichiometric calculations.

Step 2: Workspace Preparation

  • Conduct all open-container handling inside a Class II Biological Safety Cabinet (if maintaining sterility) or a chemical fume hood.

  • Lay down a disposable, anti-static weighing boat.

  • Causality: Anti-static tools (e.g., a Zerostat gun applied to the spatula and weigh boat) prevent the fine powder from repelling, scattering, and contaminating the balance area.

Step 3: Weighing and Transfer

  • Tare the anti-static weigh boat.

  • Using a micro-spatula, carefully transfer the required mass of TML.

  • Immediately recap the source vial, seal the cap with Parafilm, and flush with an inert gas (Argon/Nitrogen) if available, before returning it to -20°C storage[3].

Step 4: Reconstitution

  • Transfer the weighed powder into a sterile conical tube.

  • Add the appropriate volume of solvent (typically ultra-pure water or physiological buffer, as TML is highly water-soluble).

  • Vortex gently until completely dissolved. Label the aliquot with the compound name, concentration, date, and hazard warnings.

Operational Workflow & Spill Response

Workflow Start Retrieve TML from -20°C Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate PPE Don PPE (Nitrile, Goggles, N95) Equilibrate->PPE Weigh Weigh in Fume Hood (Anti-static tools) PPE->Weigh Spill Spill Occurs? Weigh->Spill Cleanup Wipe with damp cloth Dispose as solid waste Spill->Cleanup Yes Proceed Reconstitute & Use Spill->Proceed No Disposal Chemical Waste Disposal Cleanup->Disposal Proceed->Disposal

Fig 2: End-to-end operational workflow for TML handling and immediate spill response.

Decontamination and Disposal Plan

Proper disposal ensures environmental compliance and laboratory safety.

Spill Cleanup Protocol:

  • If powder is spilled, do not sweep under any circumstances. Causality: Sweeping generates airborne aerosols, drastically increasing inhalation risks.

  • Gently cover the spill with damp absorbent paper towels to suppress dust generation.

  • Wipe up the material inward from the edges and place the contaminated towels into a clearly labeled, sealable solid hazardous waste container.

  • Wash the spill area thoroughly with laboratory detergent and water.

Routine Waste Disposal:

  • Solid Waste: Empty vials, contaminated gloves, and weigh boats must be disposed of in solid chemical waste bins[3]. Do not dispose of these items in regular municipal trash.

  • Liquid Waste: Unused TML solutions should be collected in designated aqueous chemical waste carboys. Ensure the pH of the waste is compatible with the container and other waste streams (TML hydrochloride solutions may be slightly acidic).

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal environmental regulations (e.g., EPA guidelines in the United States).

References[4] Title: Ne,Ne,Ne-Trimethyllysine hydrochloride. Source: CymitQuimica. URL: https://www.cymitquimica.com/[1] Title: Nε,Nε,Nε-Trimethyllysine hydrochloride | CAS 55528-53-5. Source: Santa Cruz Biotechnology. URL: https://www.scbt.com/[2] Title: Nepsilon,Nepsilon,Nepsilon-Tri | T1660-25MG. Source: Scientific Laboratory Supplies. URL: https://www.scientificlabs.co.uk/[6] Title: Nε,Nε,Nε-Trimethyllysine =97 TLC 55528-53-5. Source: Sigma-Aldrich. URL: https://www.sigmaaldrich.com/[5] Title: Ne-(trimethyl)-L-lysine chloride. Source: Chem-Impex. URL: https://www.chemimpex.com/[3] Title: 55528-53-5|(S)-5-Amino-5-carboxy-N,N,N-trimethylpentan-1-aminium chloride. Source: BLD Pharm. URL: https://www.bldpharm.com/

Sources

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